molecular formula C7H13BrO2 B1266860 Tert-butyl 3-bromopropanoate CAS No. 55666-43-8

Tert-butyl 3-bromopropanoate

Cat. No.: B1266860
CAS No.: 55666-43-8
M. Wt: 209.08 g/mol
InChI Key: RMWVUWLBLWBQDS-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromopropanoate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromopropanoate
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InChI

InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RMWVUWLBLWBQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID40292427
Record name tert-Butyl 3-bromopropionate
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Molecular Weight

209.08 g/mol
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CAS No.

55666-43-8
Record name tert-Butyl 3-bromopropionate
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Record name tert-Butyl 3-bromopropionate
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Record name tert-Butyl 3-bromopropionate
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Record name tert-Butyl 3-bromopropionate
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Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-Bromopropanoate: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-bromopropanoate (B1231587), a key building block in modern organic and medicinal chemistry. The document details its chemical structure, physicochemical properties, and critical applications, with a particular focus on its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its synthesis and use in nucleophilic substitution reactions are provided, alongside essential safety and handling information. This guide serves as a critical resource for researchers and professionals in drug discovery and development, offering practical insights into the utilization of this important synthetic intermediate.

Chemical Structure and Identification

Tert-butyl 3-bromopropanoate is a haloalkane and a carboxylic ester. The structure consists of a propanoate backbone with a bromine atom at the 3-position and a tert-butyl group forming the ester. This combination of a reactive bromine atom and a sterically hindered, yet readily cleavable, tert-butyl ester group makes it a valuable bifunctional reagent in organic synthesis.

Table 1: Chemical Structure and Identifiers

IdentifierValue
IUPAC Name This compound[1]
Synonyms tert-Butyl 3-bromopropionate, 3-Bromopropionic acid tert-butyl ester, 2-(tert-Butoxycarbonyl)ethyl bromide
CAS Number 55666-43-8[1]
Molecular Formula C₇H₁₃BrO₂[1]
Canonical SMILES CC(C)(C)OC(=O)CCBr[1]
InChIKey RMWVUWLBLWBQDS-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design, particularly for reaction setup, purification, and storage.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 209.08 g/mol [1]
Appearance Colorless to light yellow clear liquidTCI
Boiling Point 30 °C at 0.2 mmHg
Density 1.253 g/mL at 25 °C
Refractive Index (n20/D) 1.4470
Flash Point 92 °C (197.6 °F) - closed cup[2]
Solubility Soluble in common organic solvents.
Storage Temperature 2-8°C

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of 3-bromopropanoic acid with a source of the tert-butyl group, typically isobutylene (B52900), in the presence of a strong acid catalyst.

Detailed Experimental Protocol: Esterification of 3-Bromopropanoic Acid

This protocol describes the synthesis of this compound from 3-bromopropanoic acid and isobutylene.

Materials:

  • 3-bromopropanoic acid

  • Dichloromethane (CH₂Cl₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Isobutylene (gas)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve 3-bromopropanoic acid (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the cooled solution.

  • Bubble isobutylene gas through the stirred solution for a period of 2-4 hours, maintaining the temperature at 0-5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by two key features: the primary alkyl bromide and the tert-butyl ester.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.

  • Ester Hydrolysis: The tert-butyl ester is stable to basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding carboxylic acid. This orthogonality makes it an excellent protecting group in multi-step syntheses.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex molecules for pharmaceutical research. Its most prominent application is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The nature and length of the linker are critical for the efficacy of the PROTAC.

This compound serves as a precursor to a simple and flexible three-carbon alkyl linker. The bromine allows for covalent attachment to one of the ligands (often the E3 ligase ligand) via nucleophilic substitution. The tert-butyl ester can then be deprotected to reveal a carboxylic acid, which can be coupled to the other ligand (the target protein ligand) through an amide bond formation.

Generalized Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker precursor.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Attachment to E3 Ligase Ligand cluster_1 Step 2: Deprotection of the Linker cluster_2 Step 3: Coupling to Target Protein Ligand A E3 Ligase Ligand (with nucleophilic group, e.g., -NH2) C Nucleophilic Substitution (e.g., SN2 reaction) A->C B This compound B->C D E3 Ligase Ligand-Linker-tBu C->D E E3 Ligase Ligand-Linker-tBu F Acidic Conditions (e.g., TFA) E->F G E3 Ligase Ligand-Linker-COOH F->G H E3 Ligase Ligand-Linker-COOH J Amide Coupling (e.g., HATU, DIPEA) H->J I Target Protein Ligand (with amine group, e.g., -NH2) I->J K Final PROTAC Molecule J->K

A generalized workflow for PROTAC synthesis.
Detailed Experimental Protocol: Nucleophilic Substitution

This protocol provides a general method for the reaction of this compound with a primary amine, a key step in the PROTAC synthesis workflow.

Materials:

  • Amine-containing substrate (e.g., an E3 ligase ligand)

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a solution of the amine-containing substrate (1.0 equivalent) in anhydrous DMF, add DIPEA (2.0-3.0 equivalents).

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (nitrogen or argon) overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety Information

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral GHS07WarningH302: Harmful if swallowed[2]
Skin Corrosion/Irritation GHS07WarningH315: Causes skin irritation[2]
Serious Eye Damage/Irritation GHS07WarningH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) GHS07WarningH335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Keep container tightly closed.

  • Store in a cool, dry, and well-ventilated place.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a fundamentally important building block for drug discovery and development. Its bifunctional nature, combining a reactive alkyl bromide with a readily cleavable tert-butyl ester, provides a versatile platform for the synthesis of complex molecules. Its application as a linker in the construction of PROTACs highlights its significance in the development of novel therapeutics. This guide provides the essential information for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Reactivity of the Bromine in Tert-butyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-bromopropanoate (B1231587) is a versatile bifunctional reagent widely employed in organic synthesis. Its value lies in the differential reactivity of its two functional groups: a primary alkyl bromide susceptible to nucleophilic substitution and elimination, and a sterically hindered tert-butyl ester that serves as a robust protecting group for the carboxylic acid functionality. This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in tert-butyl 3-bromopropanoate, detailing its participation in nucleophilic substitution and elimination reactions. This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective application in research and development, particularly in the synthesis of pharmaceuticals and other complex molecular architectures.

Introduction

This compound (MW: 209.08 g/mol , CAS: 55666-43-8) is a colorless liquid at room temperature.[1] Its molecular structure features a primary alkyl bromide, which is a key site of reactivity, and a tert-butyl ester group. The bulky tert-butyl group provides significant steric hindrance around the ester carbonyl, rendering it resistant to many nucleophiles and stable under basic conditions. This allows for selective reactions at the C-Br bond without affecting the ester. The ester can subsequently be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. This orthogonal reactivity makes it a valuable building block in multi-step syntheses.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

PropertyValueReference(s)
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Boiling Point 30 °C at 0.2 mmHg
Density 1.253 g/mL at 25 °C
Refractive Index (n20/D) 1.4470

Spectroscopic Data:

While publicly accessible high-resolution spectra with detailed peak assignments are limited, typical chemical shifts can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, and two triplets for the methylene (B1212753) protons adjacent to the bromine and the carbonyl group, respectively, due to spin-spin coupling.

  • ¹³C NMR: Distinct signals are expected for each of the unique carbon atoms. The carbon bonded to bromine will be shifted downfield due to the electronegativity of the bromine atom.

Reactivity and Reaction Mechanisms

The reactivity of the bromine atom in this compound is primarily centered around two competing pathways: nucleophilic substitution (SN2) and base-induced elimination (E2). The reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, dictate the predominant pathway.

Nucleophilic Substitution (SN2) Reactions

As a primary alkyl bromide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the displacement of the bromide ion.

Caption: Generalized SN2 reaction mechanism.

This protocol is adapted from procedures for similar primary alkyl bromides and demonstrates a typical SN2 reaction.[2][3]

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-azidopropanoate.

ReactantProductNucleophileSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
This compoundTert-butyl 3-azidopropanoateSodium AzideDMF50-6012-24>90

The Finkelstein reaction is a classic SN2 process used to convert alkyl bromides to alkyl iodides. The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.[4][5]

Finkelstein_Reaction This compound This compound Tert-butyl 3-iodopropanoate Tert-butyl 3-iodopropanoate This compound->Tert-butyl 3-iodopropanoate NaI NaI NaI Acetone Acetone Acetone->Tert-butyl 3-iodopropanoate Solvent NaBr (precipitate) NaBr (precipitate) Tert-butyl 3-iodopropanoate->NaBr (precipitate) By-product

Caption: Finkelstein reaction workflow.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination to form tert-butyl acrylate. The bulky base preferentially abstracts a proton from the less hindered β-carbon, leading to the formation of the less substituted alkene (Hofmann product).[6][7][8]

Caption: Generalized E2 elimination mechanism.

This protocol outlines a typical E2 elimination using potassium tert-butoxide.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Pentane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol.

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Heat the mixture to reflux (approx. 82 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and add pentane.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain tert-butyl acrylate.

ReactantProductBaseSolventTemperature (°C)Typical Yield (%)
This compoundTert-butyl acrylateKOtBut-Butanol82Variable
Competition Between Substitution and Elimination

The ratio of substitution to elimination products is influenced by several factors:[9][10][11][12]

  • Base/Nucleophile Strength and Steric Hindrance: Strong, bulky bases like potassium tert-butoxide favor E2 elimination. Strong, less hindered nucleophiles/bases like ethoxide will give a mixture of SN2 and E2 products. Weakly basic, good nucleophiles (e.g., I⁻, N₃⁻) favor SN2 substitution.

  • Temperature: Higher temperatures generally favor elimination over substitution.

  • Solvent: Polar aprotic solvents (e.g., DMF, acetone) favor SN2 reactions.

Hydrolysis of the Tert-butyl Ester Group

The tert-butyl ester is a valuable protecting group that can be removed under acidic conditions to unmask the carboxylic acid. The hydrolysis proceeds through a mechanism that involves protonation of the ester and subsequent formation of a stable tert-butyl cation.

Hydrolysis_Mechanism Tert-butyl ester Tert-butyl ester Protonated ester Protonated ester Tert-butyl ester->Protonated ester H+ H+ H+ Carboxylic acid Carboxylic acid Protonated ester->Carboxylic acid Cleavage t-Butyl cation t-Butyl cation Isobutylene Isobutylene t-Butyl cation->Isobutylene -H+

References

The Versatility of tert-Butyl 3-Bromopropanoate: A Technical Guide to its Application as a Synthetic Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-bromopropanoate (B1231587) has emerged as a highly versatile and valuable synthetic building block in the construction of a diverse array of novel compounds. Its unique structural features, namely the presence of a reactive bromine atom and a sterically hindered tert-butyl ester group, allow for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the chemical reactivity of tert-butyl 3-bromopropanoate and its application in the synthesis of innovative molecules with potential applications in medicinal chemistry and materials science. This document will detail key reaction pathways, provide experimental protocols for seminal reactions, and present quantitative data to inform synthetic strategies.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol [1]
CAS Number 55666-43-8[1]
Appearance Colorless to light yellow clear liquid
Boiling Point 88-90 °C at 2.5 Torr
Density 1.253 g/mL at 25 °C
Refractive Index n20/D 1.4470
Solubility Soluble in common organic solvents
SMILES CC(C)(C)OC(=O)CCBr[1]
InChI InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3[1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The primary alkyl bromide is susceptible to nucleophilic attack and participates in metal-catalyzed cross-coupling reactions, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, which can be readily deprotected under acidic conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the synthetic transformations involving this compound. The electrophilic carbon bearing the bromine atom readily reacts with a variety of nucleophiles to introduce diverse functional groups.

General Reaction Scheme:

start This compound reagents + Nu⁻ product tert-Butyl 3-(nucleophile)propanoate reagents->product Sɴ2 byproduct + Br⁻

Figure 1: General Nucleophilic Substitution

a) N-Alkylation of Amines:

The reaction of this compound with primary and secondary amines provides a straightforward route to β-amino esters, which are valuable precursors for β-amino acids and various nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of tert-Butyl 3-(tert-butylamino)propanoate

To a solution of tert-butylamine (B42293) (3.0 equivalents) in acetonitrile, this compound (1.0 equivalent) is added. The reaction mixture is heated at 95 °C for 4 hours. The resulting precipitate of tert-butylammonium (B1230491) bromide is a common feature of this reaction. After cooling, the reaction mixture is worked up to yield the desired product. An isolated yield of 86% has been reported for a similar reaction.

b) O-Alkylation of Carboxylates and Phenols:

This reaction allows for the introduction of an ester linkage or an ether linkage, respectively, expanding the molecular diversity of the resulting compounds.

c) S-Alkylation of Thiols:

The reaction with thiols provides access to β-thioesters, which are of interest in various fields, including the synthesis of biologically active molecules.

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction, yielding tert-butyl acrylate. This reaction provides a convenient method for the in situ generation or synthesis of this important monomer for polymer chemistry.

General Reaction Scheme:

start This compound reagents + Strong, non-nucleophilic base product tert-Butyl acrylate reagents->product E2 Elimination byproduct + H-Base⁺ + Br⁻

Figure 2: Elimination Reaction to form tert-Butyl Acrylate

Experimental Protocol: Dehydrobromination of this compound

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of aryl, vinyl, and alkynyl groups at the β-position.

a) Suzuki Coupling:

The Suzuki coupling reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base would lead to the formation of β-aryl or β-vinyl propanoates.

b) Heck Coupling:

While this compound itself is not the typical substrate for a Heck reaction, its elimination product, tert-butyl acrylate, is an excellent coupling partner for aryl halides. A general protocol for the Heck coupling of aryl chlorides with methyl acrylate, which can be adapted for tert-butyl acrylate, involves using a palladium catalyst with a sterically hindered and electron-rich phosphine (B1218219) ligand like P(t-Bu)₃, a base such as cesium carbonate, and dioxane as the solvent at elevated temperatures.

c) Sonogashira Coupling:

The Sonogashira coupling of an aryl halide with a terminal alkyne is a powerful tool for the synthesis of aryl alkynes. While this compound is not a direct partner in this reaction, the core propanoate scaffold can be incorporated into molecules that undergo Sonogashira coupling.

Illustrative Workflow for a Potential Cross-Coupling Application:

G A This compound B Organoboron Reagent (Ar-B(OR)2) D tert-Butyl 3-arylpropanoate A->D Suzuki Coupling C Pd Catalyst, Base B->D Suzuki Coupling C->D Suzuki Coupling E Acidic Deprotection F 3-Arylpropanoic Acid E->F Hydrolysis

Figure 3: Potential Suzuki Coupling Workflow

Application in the Synthesis of Biologically Active Molecules

The structural motifs accessible from this compound are prevalent in a variety of biologically active compounds, making it a valuable starting material for drug discovery and development.

Synthesis of β-Amino Acid Derivatives and Peptidomimetics

β-amino acids are crucial components of many natural products and pharmaceuticals. The straightforward synthesis of β-amino esters via nucleophilic substitution on this compound provides a versatile platform for the preparation of a wide range of β-amino acids and their derivatives. These can be incorporated into peptides to create peptidomimetics with enhanced stability and altered pharmacological profiles.

Precursors for Anticancer and Antimicrobial Agents

Recent studies have highlighted the antiproliferative and antimicrobial activities of various propanoic acid and propanamide derivatives. For instance, novel polysubstituted thiazole (B1198619) derivatives have shown promising antiproliferative properties in lung cancer models. While direct synthesis from this compound was not explicitly detailed in the reviewed literature, the core 3-aminopropanoic acid scaffold is a key feature, suggesting its potential as a starting material. Similarly, various propionic acid derivatives have demonstrated significant antibacterial and antifungal activity.

Table of Biological Activities of Related Propanoate Derivatives:

Compound ClassBiological ActivityTarget/Mechanism (if known)
Polysubstituted Thiazole DerivativesAntiproliferative (Lung Cancer)SIRT2 and EGFR inhibition (proposed)[2]
Quinoxaline PropanamidesAntiproliferative (Various Cancer Cell Lines)HDAC-6 inhibition (proposed)[3]
β-Aminoxypropionyl Penicillins/CephalosporinsAntimicrobial (Gram-positive and Gram-negative bacteria)[4]-
1,3-bis(aryloxy)propan-2-aminesAntibacterial (Gram-positive bacteria)[5]-
Linkers for Proteolysis Targeting Chimeras (PROTACs)

This compound has been identified as a linker precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The propanoate moiety can serve as a flexible chain to connect the two active ends of the PROTAC molecule.

Illustrative PROTAC Synthesis Logic:

G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A This compound C Nucleophilic Substitution A->C B E3 Ligase Ligand B->C D Linker-Ligand Conjugate C->D F Coupling Reaction D->F E Target Protein Ligand E->F G PROTAC Molecule F->G

Figure 4: PROTAC Synthesis Workflow

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its predictable reactivity allows for the efficient introduction of a wide range of functional groups through nucleophilic substitution, elimination, and potentially metal-catalyzed cross-coupling reactions. The resulting β-substituted propanoate derivatives are valuable intermediates in the synthesis of novel compounds with significant potential in drug discovery, particularly in the development of anticancer agents, antimicrobial compounds, and innovative therapeutic modalities like PROTACs. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the creation of novel molecules with impactful applications.

References

The Versatility of Tert-butyl 3-bromopropanoate as a Key Alkylating Agent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the strategic introduction of specific carbon frameworks is fundamental to the construction of complex molecules. Among the vast array of available reagents, alkylating agents play a pivotal role. Tert-butyl 3-bromopropanoate (B1231587) has emerged as a particularly valuable and versatile reagent, providing a three-carbon building block equipped with a sterically hindered ester for temporary protection. Its structure, featuring a primary alkyl bromide, makes it an excellent electrophile for a variety of nucleophiles, while the tert-butyl ester group offers robust protection under basic and nucleophilic conditions, yet allows for facile deprotection under acidic conditions. This guide provides a comprehensive overview of the key features of tert-butyl 3-bromopropanoate, its core reactivity, and its applications in N-, S-, O-, and C-alkylation reactions, complete with experimental insights and quantitative data.

Physicochemical and Safety Profile

This compound is a liquid at room temperature with properties that make it suitable for a range of reaction conditions. A summary of its key physical and chemical data is presented below.

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
CAS Number 55666-43-8
Appearance Colorless to light yellow clear liquid
Boiling Point 30 °C @ 0.2 mmHg; 85 °C @ 17 mmHg
Density 1.253 g/mL at 25 °C
Refractive Index (n20/D) 1.4470
Flash Point 92 °C (197.6 °F) - closed cup
Storage Temperature 2-8°C

Sources:[1][2][3][4]

Safety Information:

This compound is classified as a warning-level hazard. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including eye protection and gloves, should be used when handling this reagent.[1]

Core Reactivity: The SN2 Pathway

The primary role of this compound as an alkylating agent stems from its structure as a primary alkyl bromide. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. The tert-butyl ester functionality is strategically located away from the reaction center and is sterically bulky, which prevents it from participating in or hindering the primary alkylation reaction.

G start Reaction Setup (Flask, Stirrer, Inert Atm.) reagents Add Nucleophile, Solvent, and Base start->reagents add_alkylating Add tert-butyl 3-bromopropanoate reagents->add_alkylating reaction Heat & Stir (Monitor by TLC/LC-MS) add_alkylating->reaction workup Aqueous Workup (Quench, Extract) reaction->workup dry Dry & Concentrate (Na₂SO₄, Rotovap) workup->dry purify Purification (Column Chromatography) dry->purify end Characterization (NMR, MS) purify->end G Synthesis Route via Esterification acid 3-Bromopropanoic Acid product tert-butyl 3-bromopropanoate acid->product alcohol tert-Butanol alcohol->product catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->product Esterification water H₂O product->water +

References

The Role of Tert-butyl 3-bromopropanoate as a Precursor in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-bromopropanoate (B1231587) is a bifunctional organic compound that has emerged as a critical building block in modern pharmaceutical synthesis. Its structure, featuring a reactive bromine atom and a sterically hindered tert-butyl ester, provides a unique combination of reactivity and stability. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality. This protecting group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, allowing for sequential and controlled synthetic transformations.

This dual functionality makes tert-butyl 3-bromopropanoate a versatile precursor for introducing a three-carbon chain with a protected carboxyl group into a wide array of molecules. It is particularly valuable in the synthesis of complex pharmaceutical agents, including analogues of neurotransmitters and linkers for targeted therapeutics, where precise molecular architecture is paramount for biological activity.

Physicochemical Properties and Reactivity

The utility of this compound in synthesis is dictated by its distinct chemical properties. The presence of an electrophilic carbon atom bonded to bromine and a cleavable ester group defines its reactivity profile.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
CAS Number 55666-43-8
Boiling Point 30 °C at 0.2 mmHg
Density 1.253 g/mL at 25 °C
Refractive Index n20/D 1.4470

The primary mode of reaction for this compound is nucleophilic substitution, where a nucleophile (such as an amine, phenoxide, or carbanion) displaces the bromide ion. This alkylation reaction efficiently forms a new carbon-nucleophile bond. Subsequently, the tert-butyl ester can be hydrolyzed using a strong acid, such as trifluoroacetic acid (TFA), to unmask the carboxylic acid, which can then be used for further modifications, like amide bond formation.[1][2]

Applications in Pharmaceutical Synthesis

The unique structure of this compound allows it to be a key intermediate in the synthesis of several classes of therapeutic agents.

Synthesis of γ-Aminobutyric Acid (GABA) Analogues

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its analogues are a cornerstone in the treatment of epilepsy, neuropathic pain, and muscle spasticity.[3][4] this compound serves as an ideal precursor for creating the core structure of many GABA analogues.

While various synthetic routes exist for drugs like Baclofen, a muscle relaxant and GABAB receptor agonist, this compound provides a direct method for introducing the protected carboxyethyl chain.[3][5][6] For instance, the synthesis of a β-aryl GABA analogue can be envisioned through the alkylation of an appropriate nucleophile, followed by deprotection. This strategy is highly adaptable for creating libraries of related compounds for structure-activity relationship (SAR) studies.[6][7]

General N-Alkylation and O-Alkylation in Drug Discovery

In drug development, modifying a lead compound by adding flexible linkers or functional groups is a common strategy to optimize its pharmacokinetic and pharmacodynamic properties. This compound is frequently used for this purpose.

  • N-Alkylation: It readily reacts with primary and secondary amines to introduce a tert-butoxycarbonylethyl group.[8][9][10] This is a key step in synthesizing linkers for Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of specific proteins.[11]

  • O-Alkylation: Similarly, it can alkylate phenolic hydroxyl groups via reactions like the Williamson ether synthesis.[11][12][13] This allows for the attachment of the propanoate linker to phenolic moieties within drug candidates.

The following diagram illustrates the general principle of nucleophilic substitution using this reagent.

G cluster_reactants Reactants cluster_products Products Nu Nu: reagent This compound Nu->reagent Nucleophilic Attack product Alkylated Product reagent->product Substitution leaving_group Br⁻ reagent->leaving_group Elimination

General Nucleophilic Substitution Pathway.

Experimental Protocols

The following sections provide detailed methodologies for common reactions involving this compound.

Protocol 1: General N-Alkylation of a Secondary Amine

This procedure describes a typical method for alkylating a secondary amine, a common step in linking molecular fragments.[11]

Materials:

Procedure:

  • To a solution of the secondary amine in anhydrous acetonitrile, add potassium carbonate.

  • Add this compound to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Table 2: Representative Alkylation Reaction Data

Substrate TypeBaseSolventTemperature (°C)Typical Yield (%)
Secondary AmineK₂CO₃Acetonitrile8070-90
PhenolK₂CO₃DMF6065-85
Primary AmineEt₃NDCM4075-95
Protocol 2: Deprotection of the Tert-Butyl Ester

This protocol details the removal of the tert-butyl protecting group to reveal the free carboxylic acid using trifluoroacetic acid (TFA).[1][2][14]

Materials:

  • Tert-butyl ester substrate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve the tert-butyl ester in anhydrous DCM (e.g., at a 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the solution (creating a 1:1 v/v mixture).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 1-3 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step two more times.

  • The resulting crude carboxylic acid (as its TFA salt) can often be used directly or purified further if necessary.

Visualized Workflows and Pathways

Visual representations of synthetic pathways and experimental workflows are essential for clarity in complex multi-step processes.

G start Amine (R₂NH) + This compound step1 N-Alkylation (Base, Solvent, Heat) start->step1 intermediate Protected Intermediate R₂N(CH₂)₂COOtBu step1->intermediate step2 Acidic Deprotection (TFA, DCM) intermediate->step2 product Final Product R₂N(CH₂)₂COOH step2->product

Two-step synthesis of a GABA analogue derivative.

G setup Reaction Setup Dissolve amine and base in solvent addition Reagent Addition Add this compound setup->addition reaction Reaction Heat and monitor by TLC/LC-MS addition->reaction workup Aqueous Work-up Quench, extract, wash, and dry reaction->workup purification Purification Column Chromatography workup->purification final_product {Final Product|Isolate and characterize} purification->final_product

Experimental workflow for a typical N-alkylation reaction.

Conclusion

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its ability to act as a potent alkylating agent to introduce a protected three-carbon carboxylic acid moiety makes it indispensable for the synthesis of GABA analogues and for the strategic modification of drug candidates. The straightforward reaction protocols for both alkylation and subsequent deprotection provide a reliable and efficient means to construct complex molecular architectures, solidifying its role as a key tool for researchers and scientists in the field of drug discovery and development.

References

A Comprehensive Technical Review of Tert-Butyl 3-Bromopropanoate Reactions for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, reactions, and applications of tert-butyl 3-bromopropanoate (B1231587), a versatile building block in modern medicinal chemistry.

Tert-butyl 3-bromopropanoate (TBBP) is a valuable bifunctional reagent widely employed in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a reactive bromine atom and a sterically hindered tert-butyl ester, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive review of the key reactions of TBBP, including nucleophilic substitution, Reformatsky reactions, elimination, and hydrolysis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and drug development.

Core Reactions and Applications

This compound serves as a versatile precursor for the introduction of a three-carbon chain with a protected carboxylic acid functionality. The tert-butyl ester group is robust under many reaction conditions but can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, making it an ideal protecting group in multi-step syntheses.

Nucleophilic Substitution Reactions

The primary reactivity of this compound lies in the susceptibility of the carbon-bromine bond to nucleophilic attack. This allows for the introduction of a wide array of functional groups, making it a cornerstone for the synthesis of diverse molecular scaffolds.

Common nucleophiles include amines, azides, cyanides, and thiols, leading to the formation of β-amino esters, β-azido esters, β-cyano esters, and β-thio esters, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. For instance, the resulting β-amino esters are precursors to β-lactams and other heterocyclic compounds of medicinal interest.

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
Amine (Aniline Deriv.)3-chloro-4-trifluoromethoxyphenylamine / 2,6-lutidineToluene (B28343)Reflux48tert-Butyl 3-(3-chloro-4-trifluoromethoxyphenylamino)propanoate60
AzideSodium Azide (NaN₃)DMF60-704-6tert-Butyl 3-azidopropanoate~90 (est.)
CyanidePotassium Cyanide (KCN)EthanolReflux-tert-Butyl 3-cyanopropanoate-
ThiolThiophenol / BaseDMFRT-tert-Butyl 3-(phenylthio)propanoate-

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. Data for some reactions were not available in a quantitative format in the reviewed literature.

Experimental Protocol: Synthesis of tert-Butyl 3-(3-chloro-4-trifluoromethoxyphenylamino)propanoate [1]

A solution of 3-chloro-4-trifluoromethoxyphenylamine (9.26 g, 42.4 mmol) and 2,6-lutidine (4.39 ml, 42.4 mmol) in 50 ml of toluene is treated slowly with this compound (7.30 ml, 42.4 mmol). The reaction mixture is stirred and refluxed for 48 hours. After cooling, the reaction is partitioned between aqueous 10% KHSO₄ and ethyl acetate (B1210297) (3x). The combined organic phases are washed with 10% NaCl solution, dried over Na₂SO₄, and evaporated. The crude product is purified by flash silica (B1680970) gel column chromatography (n-heptane:EtOAc 9:1) to yield the title compound as a brown liquid (9.59 g, 60% yield).

Reformatsky Reaction

The Reformatsky reaction is a powerful carbon-carbon bond-forming reaction that utilizes an organozinc reagent derived from an α-halo ester. This compound can participate in a Reformatsky-type reaction, where it is treated with zinc dust to form a zinc enolate. This enolate then reacts with aldehydes or ketones to produce β-hydroxy esters. These products are valuable precursors for the synthesis of various natural products and pharmaceuticals.[1][2][3][4][5]

The general mechanism involves the oxidative addition of zinc to the carbon-bromine bond, forming the Reformatsky reagent. This is followed by the nucleophilic addition of the reagent to the carbonyl carbon of an aldehyde or ketone. A subsequent acidic workup yields the final β-hydroxy ester.

Table 2: Reformatsky Reaction of this compound with Carbonyl Compounds

Carbonyl CompoundReagent(s)SolventTemperature (°C)ProductYield (%)
BenzaldehydeZnTHFRefluxtert-Butyl 3-hydroxy-3-phenylpropanoateHigh (est.)
AcetoneZnTHFRefluxtert-Butyl 3-hydroxy-3-methylbutanoateHigh (est.)

Note: Specific yield data for the Reformatsky reaction of this compound with various carbonyl compounds is not extensively tabulated in the literature, but high yields are generally reported for this reaction type.[2]

Experimental Protocol: General Procedure for the Reformatsky Reaction

To a suspension of activated zinc dust in an anhydrous solvent such as THF or a benzene-ether mixture, a solution of this compound and an aldehyde or ketone is added dropwise. The reaction mixture is often heated to initiate the reaction. After the reaction is complete, it is quenched with an acidic aqueous solution (e.g., HCl or H₂SO₄) to hydrolyze the zinc alkoxide and dissolve the remaining zinc. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Elimination Reactions

Under the influence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form tert-butyl acrylate (B77674). The bulky tert-butyl ester group and the use of a hindered base, such as potassium tert-butoxide, favor the formation of the terminal alkene (Hofmann product), although in this case, it is the only possible elimination product. Tert-butyl acrylate is a valuable monomer in polymer chemistry.

Table 3: Elimination Reaction of this compound

BaseSolventTemperature (°C)ProductYield (%)
Potassium tert-butoxideTHFRT to Refluxtert-Butyl acrylateHigh (est.)
Sodium methoxideMethanolRefluxtert-Butyl acrylate-

Experimental Protocol: Synthesis of tert-Butyl Acrylate via Elimination

To a solution of this compound in an anhydrous solvent such as THF, a strong, non-nucleophilic base like potassium tert-butoxide is added portion-wise at room temperature. The reaction mixture is stirred for several hours and may be gently heated to ensure completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure to afford tert-butyl acrylate.

Hydrolysis

The tert-butyl ester group of this compound can be hydrolyzed under acidic conditions to yield 3-bromopropanoic acid. This reaction is useful when the carboxylic acid functionality is desired for subsequent transformations. The use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) is a common method for this deprotection. Basic hydrolysis is generally avoided as it can lead to competing nucleophilic substitution or elimination reactions.

Table 4: Hydrolysis of this compound

Reagent(s)SolventTemperature (°C)ProductYield (%)
Trifluoroacetic Acid (TFA)DichloromethaneRT3-Bromopropanoic acidHigh
Hydrochloric Acid (HCl)Dioxane/WaterRT to Heat3-Bromopropanoic acid-

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This compound is dissolved in a suitable solvent like dichloromethane. An excess of a strong acid, such as trifluoroacetic acid, is added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess acid are removed under reduced pressure to yield 3-bromopropanoic acid.

Visualization of Key Processes

To further illustrate the utility of this compound, the following diagrams depict a general reaction pathway and its application in the synthesis of PROTACs (Proteolysis Targeting Chimeras).

general_reactions TBBP tert-Butyl 3-bromopropanoate Nu_Sub Nucleophilic Substitution Product TBBP->Nu_Sub  Nu:⁻ Reformatsky β-Hydroxy Ester TBBP->Reformatsky  1. Zn  2. R₂C=O  3. H₃O⁺ Elimination tert-Butyl Acrylate TBBP->Elimination  Strong, non-nucleophilic base Hydrolysis 3-Bromopropanoic Acid TBBP->Hydrolysis  H₃O⁺

Figure 1: General reaction pathways of this compound.

protac_synthesis cluster_0 Linker Synthesis cluster_1 PROTAC Assembly TBBP This compound Br(CH₂)₂COOtBu Linked_ester Linked Ester R-NH(CH₂)₂COOtBu TBBP:f0->Linked_ester:f0 Nucleophilic Substitution Amine Amine-containing molecule R-NH₂ Amine:f0->Linked_ester:f0 Deprotection Deprotection R-NH(CH₂)₂COOH Linked_ester:f0->Deprotection:f0 Acidic Hydrolysis PROTAC PROTAC R-NH(CH₂)₂CO-NH-E3 Deprotection:f0->PROTAC:f0 Amide Coupling E3_ligase E3 Ligase Ligand E3-NH₂ E3_ligase:f0->PROTAC:f0

Figure 2: Workflow for the synthesis of a PROTAC using this compound as a linker precursor.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis, offering a gateway to a multitude of functionalized molecules. Its predictable reactivity in nucleophilic substitution, Reformatsky, elimination, and hydrolysis reactions, combined with the utility of the tert-butyl ester as a protecting group, makes it an indispensable tool for medicinal chemists and drug development professionals. The experimental protocols and reaction summaries provided in this guide serve as a practical resource for the efficient and effective application of this important building block in the synthesis of novel therapeutic agents.

References

CAS number 55666-43-8 properties and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 55666-43-8: tert-Butyl 3-bromopropionate

This technical guide provides a comprehensive overview of the chemical compound with CAS number 55666-43-8, identified as tert-Butyl 3-bromopropionate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's properties, synonyms, and applications, with a focus on its role as a synthetic intermediate.

Chemical Identity and Synonyms

The compound registered under CAS number 55666-43-8 is tert-Butyl 3-bromopropionate. It is a valuable alkylating agent in organic synthesis, notable for introducing a protected carboxylic acid moiety.

Table 1: Synonyms and Identifiers

TypeIdentifierSource
IUPAC Name tert-butyl 3-bromopropanoate[1]
CAS Number 55666-43-8[2]
Molecular Formula C₇H₁₃BrO₂[2]
Synonym 2-(tert-Butoxycarbonyl)ethyl bromide[3]
Synonym 3-Bromopropionic acid tert-butyl ester[4]
Synonym Propanoic acid, 3-bromo-, 1,1-dimethylethyl ester[3]
InChI Key RMWVUWLBLWBQDS-UHFFFAOYSA-N[3]
Canonical SMILES CC(C)(C)OC(=O)CCBr[3]
MDL Number MFCD04974087[2]

Physicochemical Properties

The physical and chemical properties of tert-Butyl 3-bromopropionate are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 209.08 g/mol [2]
Appearance Colorless to light yellow liquid[5]
Boiling Point 30 °C at 0.2 mmHg[6]
Density 1.253 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.4470[6]
Flash Point 92 °C (197.6 °F) - closed cup[6]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water.[5]
Storage Temperature 2-8°C[6]

Health and Safety Information

Appropriate safety precautions must be observed when handling tert-Butyl 3-bromopropionate due to its potential hazards.

Table 3: GHS Hazard and Precautionary Statements

CategoryInformationSource
Signal Word Warning[6]
Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6]
Precautionary Statements P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[1]
Personal Protective Equipment Eyeshields, gloves, and appropriate respirator should be worn.[6]

Applications in Synthesis

tert-Butyl 3-bromopropionate is primarily used as a reagent in organic synthesis. Its principal function is the S-alkylation of thiols and N-alkylation of amines to introduce a -(CH₂)₂-COO-tBu group. This functional group serves as a protected propionic acid, which can be deprotected under acidic conditions (e.g., using trifluoroacetic acid) to reveal the carboxylic acid.[7][8] This strategy is common in the synthesis of more complex molecules, including inhibitors for enzymes and proteolysis targeting chimeras (PROTACs).[7][9]

Experimental Protocol: S-Alkylation of a Thiol

The following is a representative protocol for the S-alkylation of a generic thiol (R-SH) using tert-Butyl 3-bromopropionate. This procedure is based on methodologies described in the literature where similar alkylations are performed.[7]

Objective: To synthesize a tert-butyl 3-(alkylthio)propanoate (R-S-(CH₂)₂-COO-tBu).

Materials:

  • Substrate Thiol (R-SH)

  • tert-Butyl 3-bromopropionate (CAS 55666-43-8)

  • Potassium Hydroxide (B78521) (KOH) or other suitable base (e.g., K₂CO₃, DIPEA)

  • Methanol (B129727) (MeOH), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the substrate thiol (1.0 eq) and anhydrous methanol (approx. 0.1 M concentration).

  • Basification: Add potassium hydroxide (1.1 eq) to the solution and stir until it is fully dissolved.

  • Addition of Alkylating Agent: Add tert-Butyl 3-bromopropionate (1.2 eq) to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure tert-butyl 3-(alkylthio)propanoate.

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification thiol Substrate Thiol (R-SH) flask Combine in Flask thiol->flask koh KOH (Base) koh->flask meoh Methanol (Solvent) meoh->flask reagent tert-Butyl 3-bromopropionate reagent->flask reflux Reflux (65°C, 4-8h) flask->reflux monitor Monitor via TLC/LC-MS reflux->monitor evap Evaporate Solvent monitor->evap extract DCM/Water Extraction evap->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product (R-S-(CH₂)₂-COO-tBu) purify->product

Caption: Workflow for the S-alkylation of a thiol using tert-Butyl 3-bromopropionate.

Conclusion

CAS number 55666-43-8, or tert-Butyl 3-bromopropionate, is a key synthetic intermediate rather than a biologically active agent. Its utility lies in its ability to function as an effective alkylating agent for introducing a protected three-carbon carboxylic acid chain. The data and protocols provided in this guide are intended to support researchers in the safe and effective use of this compound in their synthetic endeavors.

References

The Function of the tert-Butyl Group in tert-Butyl 3-Bromopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The tert-butyl group is a cornerstone of modern organic synthesis, primarily utilized for its unique steric and electronic properties. In the context of tert-butyl 3-bromopropanoate (B1231587), its function is critical, serving as a robust protecting group for the carboxylic acid functionality. This allows for selective chemical transformations at the bromine-bearing carbon. This technical guide provides an in-depth exploration of the role of the tert-butyl ester, detailing its stability, the steric hindrance it imparts, and the specific conditions required for its cleavage. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Core Principles: The Tert-Butyl Ester as a Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyl group, when used to form an ester, is an exemplary protecting group for carboxylic acids due to two main features:

  • Steric Hindrance: The tert-butyl group, with its three methyl groups attached to a central quaternary carbon, is exceptionally bulky.[1][2] This steric bulk physically shields the electrophilic carbonyl carbon of the ester from attack by most nucleophiles and bases.[1][3] Consequently, tert-butyl esters are remarkably stable under a wide range of conditions, including basic hydrolysis (saponification), that would readily cleave less hindered esters like methyl or ethyl esters.[4][5][6]

  • Selective Lability under Acidic Conditions: Despite its stability, the tert-butyl ester can be removed cleanly and efficiently under acidic conditions.[4][6][7] This selective removal is crucial for its utility as a protecting group. The cleavage mechanism does not involve nucleophilic attack at the carbonyl. Instead, it proceeds via a pathway that is uniquely stabilized by the formation of a tertiary carbocation, one of the most stable carbocation intermediates.[4][7]

Reaction Mechanisms and Pathways

The strategic utility of the tert-butyl group in tert-butyl 3-bromopropanoate is best understood by examining its behavior during key reaction stages: its stability during nucleophilic substitution and its lability during deprotection.

Stability During Nucleophilic Substitution

The primary purpose of using the tert-butyl ester in this molecule is to allow for selective reactions at the C3 position, which bears the bromine atom. The bromine is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles. The tert-butyl ester remains inert during these transformations.

Diagram 1: Steric Hindrance at the Carbonyl

Caption: Steric bulk of the tert-butyl group physically blocks nucleophilic attack.

Mechanism of Acid-Catalyzed Deprotection

The removal of the tert-butyl group is typically achieved using a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM).[8][9][10] The reaction proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid, increasing the electrophilicity of the carbonyl carbon.[7][11]

  • Carbocation Formation: The C-O bond between the ester oxygen and the tertiary carbon cleaves, forming a stable tert-butyl carbocation and the desired carboxylic acid.[7] This step is the key to the deprotection and is favored due to the high stability of the resulting tertiary carbocation.

  • Elimination: The tert-butyl cation is unstable in the reaction medium and rapidly loses a proton to form isobutylene, a volatile gas.[11] This step drives the reaction to completion.

Diagram 2: Deprotection Pathway of a Tert-Butyl Ester

G A tert-Butyl Ester R-COO-tBu B Protonated Ester R-C(OH)O-tBu⁺ A->B + H⁺ (from TFA) C Carboxylic Acid R-COOH B->C Cleavage D tert-Butyl Cation (CH₃)₃C⁺ B->D Cleavage E Isobutylene (CH₃)₂C=CH₂ (gas) D->E - H⁺

Caption: Acid-catalyzed deprotection proceeds via a stable tert-butyl carbocation.

Synthetic Applications and Experimental Protocols

This compound is a valuable building block, particularly for the synthesis of β-amino acids, which are important components in numerous biologically active molecules and drugs.[12][13][14][] The typical synthetic workflow involves nucleophilic substitution at the C3 position followed by deprotection of the ester.

Diagram 3: General Synthetic Workflow

G start This compound step1 Step 1: Nucleophilic Substitution (+ Nucleophile, e.g., NaN₃, R₂NH) start->step1 intermediate Protected Intermediate (e.g., tert-Butyl 3-azidopropanoate) step1->intermediate step2 Step 2: Deprotection (+ Acid, e.g., TFA in DCM) intermediate->step2 product Final Product (e.g., 3-Azidopropanoic Acid) step2->product

Caption: Synthetic workflow using this compound as a synthon.

Protocol 1: Nucleophilic Substitution with Sodium Azide (B81097)

This protocol describes the synthesis of tert-butyl 3-azidopropanoate, a versatile intermediate.

  • Materials: this compound, sodium azide (NaN₃), anhydrous dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of approximately 0.5 M in a round-bottom flask equipped with a magnetic stirrer.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[16]

    • After completion, cool the mixture to room temperature and pour it into an equal volume of water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-azidopropanoate, which can be purified by column chromatography if necessary.

Protocol 2: Tert-Butyl Ester Deprotection with TFA

This protocol provides a general procedure for the acidic cleavage of the tert-butyl ester.

  • Materials: Tert-butyl ester substrate, trifluoroacetic acid (TFA), dichloromethane (DCM, anhydrous), toluene (B28343) (optional).

  • Procedure:

    • Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask at room temperature.[9]

    • While stirring, add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).[8][9][10]

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 2-5 hours.[8][9]

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[10]

    • The resulting carboxylic acid can be purified by precipitation (e.g., by adding cold diethyl ether), crystallization, or chromatography as needed.[9][10]

Quantitative Data Summary

The efficiency of reactions involving tert-butyl esters is often high. The following table summarizes typical reaction outcomes for the deprotection step.

Substrate TypeDeprotection ConditionsReaction TimeTypical Yield (%)Reference
Ugi ProductDCM/TFA (1:1)5 h, RT93[8]
Peptide FragmentDCM/TFA (1:1)5 h, RT90[8]
PEGylated EsterDCM/TFA (1:1)2-5 h, RTHigh (Generally)[9][10]

Conclusion

The function of the tert-butyl group in this compound is a classic example of the power of steric protection in organic synthesis. Its robust stability to a wide range of reagents allows for selective functionalization at the alkyl halide portion of the molecule.[3][4] This stability, combined with its clean and efficient removal under specific acidic conditions, makes it an indispensable tool for medicinal chemists and synthetic researchers.[6][7] The ability to perform chemistry at one end of the molecule while the other end is safely masked is a fundamental strategy that enables the efficient construction of complex and valuable molecules like β-amino acids.[12]

References

The Versatility of Tert-butyl 3-Bromopropanoate in Emerging Synthetic Methodologies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for versatile and efficient chemical building blocks is paramount. Tert-butyl 3-bromopropanoate (B1231587), a readily available halo-ester, is proving to be a valuable tool in the synthesis of complex molecules, extending its utility beyond traditional applications. This technical guide explores its role in novel reaction pathways, providing detailed experimental protocols and quantitative data to support its integration into modern synthetic strategies.

Tert-butyl 3-bromopropanoate [C₇H₁₃BrO₂; CAS No. 55666-43-8] is a bifunctional molecule featuring a reactive bromine atom and a sterically hindered tert-butyl ester. This unique combination allows for its use as a precursor to a protected propanoic acid moiety, a common structural motif in many biologically active compounds. While its application in classical nucleophilic substitution reactions is well-established, recent research has highlighted its potential in more advanced synthetic transformations, including its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of complex biomolecules.

Core Applications and Reaction Pathways

The reactivity of this compound is primarily centered around the electrophilic carbon bearing the bromine atom, making it an excellent substrate for a variety of nucleophiles. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.

Standard Alkylation Reactions

The most fundamental application of this compound is in alkylation reactions. It readily reacts with a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce the tert-butoxycarbonyl ethyl group. This straightforward reaction is a cornerstone of its utility in organic synthesis.

New Frontiers in Synthesis: Emerging Reaction Pathways

Beyond its role as a simple alkylating agent, this compound is finding application in more intricate and novel synthetic strategies.

Application in PROTAC Synthesis

A significant emerging application of this compound is in the construction of linkers for PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC. The aliphatic chain derived from this compound can serve as a flexible and synthetically versatile component of these linkers.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Linker Attachment cluster_deprotection Deprotection & Coupling cluster_final Final PROTAC E3_Ligand E3 Ligase Ligand (e.g., with amine handle) Alkylation Nucleophilic Substitution E3_Ligand->Alkylation tBu_Br tert-Butyl 3-bromopropanoate tBu_Br->Alkylation Intermediate E3 Ligand-Linker Conjugate Alkylation->Intermediate Deprotection Acidic Deprotection (TFA) Intermediate->Deprotection Activated_Linker Activated Linker (Carboxylic Acid) Deprotection->Activated_Linker Coupling Amide Coupling Activated_Linker->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC POI_Ligand Protein of Interest Ligand (with amine handle) POI_Ligand->Coupling

Caption: General workflow for the synthesis of a PROTAC using this compound as a linker precursor.

Synthesis of Complex Biomolecules and Derivatives

This compound has been utilized as a key building block in the synthesis of complex molecules, including cholesterol derivatives and modified carbohydrates. These syntheses often involve the initial alkylation of a hydroxyl or thiol group, followed by further transformations.

One notable example is the synthesis of tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate. Another documented application is in the preparation of 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside. These examples underscore the compound's utility in creating sophisticated molecules for biological investigation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. The following protocols are based on established procedures and offer a starting point for laboratory synthesis.

Protocol 1: General Procedure for N-Alkylation

  • Materials:

    • Amine-containing substrate

    • This compound (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the amine-containing substrate in anhydrous DMF.

    • Add DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add this compound dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of the Tert-butyl Ester

  • Materials:

    • Tert-butyl ester-containing compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the tert-butyl ester in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting carboxylic acid can often be used in the next step without further purification.

Quantitative Data

The efficiency of reactions involving this compound is highly dependent on the substrate and reaction conditions. The following table summarizes representative data from the literature for common reaction types.

Reaction TypeSubstrateProductYield (%)Reference
N-Alkylation3-chloro-4-trifluoromethoxy-phenylamine3-(3-Chloro-4-trifluoromethoxy-phenylamino)-propionic acid tert-butyl ester60--INVALID-LINK--
O-AlkylationCholesterol derivativetert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoateNot specified--INVALID-LINK--
S-AlkylationThio-fucopyranoside derivative2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranosideNot specified--INVALID-LINK--

Future Outlook

The exploration of this compound in new reaction pathways is an active area of research. Its potential in transition metal-catalyzed cross-coupling reactions, radical reactions, and multi-component reactions remains largely untapped. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the development of novel applications for this versatile building block is anticipated to expand, further solidifying its importance in the synthetic chemist's toolbox. The provided data and protocols serve as a foundation for researchers to harness the full potential of this compound in their synthetic endeavors.

References

Methodological & Application

Synthesis protocol for tert-butyl 3-bromopropanoate from 3-bromopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl 3-bromopropanoate (B1231587) from 3-bromopropanoic acid. This protocol is intended for use by qualified personnel in a laboratory setting.

Introduction

tert-Butyl 3-bromopropanoate is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex organic molecules. The tert-butyl ester group serves as a bulky protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. This application note details a robust and scalable procedure for the synthesis of this compound via a dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification of 3-bromopropanoic acid and tert-butanol (B103910).

Chemical Properties and Data

A summary of the key physical and chemical properties for the starting material and the final product is provided below for easy reference.

Property3-Bromopropanoic AcidThis compound
Molecular Formula C₃H₅BrO₂C₇H₁₃BrO₂
Molecular Weight 152.97 g/mol 209.08 g/mol [1]
Appearance White to off-white crystalline solidColorless to light yellow clear liquid
Boiling Point 203-204 °C (decomposes)30 °C at 0.2 mmHg[2]
Density ~1.9 g/cm³1.253 g/mL at 25 °C[2]
CAS Number 590-92-155666-43-8[1]

Synthesis Reaction

The synthesis of this compound is achieved by the esterification of 3-bromopropanoic acid with tert-butanol, facilitated by N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Reaction cluster_products Products 3-Bromopropanoic_Acid 3-Bromopropanoic Acid tert-Butyl_3-bromopropanoate This compound 3-Bromopropanoic_Acid->tert-Butyl_3-bromopropanoate + tert-Butanol tert-Butanol tert-Butanol->tert-Butyl_3-bromopropanoate + DCC DCC DCC->tert-Butyl_3-bromopropanoate DMAP DMAP (cat.) DMAP->tert-Butyl_3-bromopropanoate DCU Dicyclohexylurea (DCU)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for DCC-mediated esterification.[3]

Materials:

  • 3-Bromopropanoic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel (for column chromatography)

  • Hexane and Ethyl acetate (B1210297) (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-bromopropanoic acid (1.0 eq), anhydrous dichloromethane, tert-butanol (3.0 eq), and 4-(dimethylamino)pyridine (0.08 eq).

  • Cool the resulting solution to 0 °C in an ice bath with stirring.

  • Slowly add N,N'-dicyclohexylcarbodiimide (1.1 eq) to the cooled solution over 5-10 minutes. Caution: DCC is a potent allergen and should be handled with appropriate personal protective equipment.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Experimental Workflow

Workflow A 1. Combine Reactants (3-Bromopropanoic acid, tert-Butanol, DMAP in DCM) B 2. Cool to 0°C A->B C 3. Add DCC B->C D 4. React at Room Temperature C->D E 5. Filter off DCU D->E F 6. Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I This compound (Pure Product) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Expected Chemical Shifts (CDCl₃):

    • δ 3.53 (t, 2H)

    • δ 2.82 (t, 2H)

    • δ 1.46 (s, 9H)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Expected Chemical Shifts (CDCl₃):

    • δ 169.5 (C=O)

    • δ 81.5 (C(CH₃)₃)

    • δ 38.5 (CH₂)

    • δ 28.0 (C(CH₃)₃)

    • δ 27.5 (CH₂Br)

FTIR (Fourier-Transform Infrared Spectroscopy):

  • Expected Characteristic Peaks:

    • ~2980 cm⁻¹ (C-H stretch, sp³)

    • ~1730 cm⁻¹ (C=O stretch, ester)

    • ~1150 cm⁻¹ (C-O stretch, ester)

Note: Actual spectral data may vary slightly depending on the solvent and instrument used. The provided data is for reference and can be compared with publicly available spectra on databases such as PubChem and SpectraBase.[1][4][5]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DCC is a potent allergen and sensitizer; avoid inhalation and skin contact.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

  • Dispose of chemical waste according to institutional and local regulations.

References

Application of Tert-Butyl 3-Bromopropanoate in Peptide Synthesis: Crafting Constrained Peptides for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, tert-butyl 3-bromopropanoate (B1231587) emerges as a valuable bifunctional reagent in peptide synthesis, primarily enabling the construction of cyclic peptides through the formation of thioether- and lactam-bridged architectures. This strategy imparts conformational rigidity to otherwise flexible peptide chains, a crucial attribute for enhancing biological activity, metabolic stability, and cell permeability.

The core utility of tert-butyl 3-bromopropanoate lies in its ability to selectively alkylate the thiol side chain of cysteine residues within a peptide sequence. The resulting thioether linkage introduces a propanoate moiety, the tert-butyl ester of which can be subsequently deprotected to reveal a carboxylic acid. This newly introduced carboxyl group can then be coupled with a free amine, such as the side chain of a lysine (B10760008) residue or the N-terminal amine, to form a stabilizing lactam bridge. This intramolecular cyclization yields peptides with well-defined secondary structures, a key feature for mimicking protein epitopes and targeting challenging protein-protein interactions.

Key Applications and Advantages:

  • Thioether-Bridged Peptides: The initial cysteine alkylation results in a stable thioether bond, which is resistant to a wide range of chemical conditions encountered in peptide synthesis and biological systems.

  • Lactam-Bridged Cyclic Peptides: Subsequent deprotection and intramolecular amide bond formation lead to the creation of cyclic peptides with constrained conformations. This approach allows for the synthesis of peptides with varying ring sizes, influencing their helical content and binding affinities.

  • Stapled Peptides: This methodology is a cornerstone in the synthesis of "stapled peptides," where an intramolecular brace is installed to stabilize alpha-helical structures. Such peptides have shown significant promise in modulating intracellular targets that were previously considered "undruggable."

  • Orthogonal Chemistry: The use of the tert-butyl protecting group for the propanoate moiety is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for selective deprotection without affecting other acid-labile side-chain protecting groups.

Experimental Protocols

The following protocols provide a general framework for the application of this compound in the synthesis of thioether- and lactam-bridged peptides. Optimization of reaction conditions may be necessary depending on the specific peptide sequence and the solid support used.

Protocol 1: On-Resin Cysteine Alkylation with this compound

This protocol describes the alkylation of a cysteine-containing peptide assembled on a solid support.

Materials:

  • Peptide-on-resin with a free cysteine thiol group

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-on-resin in DMF for 30-60 minutes.

  • Reagent Preparation: Prepare a solution of this compound (5-10 equivalents relative to the resin loading) and DIPEA (10-20 equivalents) in DMF.

  • Alkylation Reaction: Drain the DMF from the swollen resin and add the reagent solution. Agitate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a test cleavage followed by LC-MS analysis.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x) to remove excess reagents and byproducts.

  • Confirmation (Optional): A small amount of the resin can be cleaved and analyzed by LC-MS to confirm the successful alkylation, which will result in a mass increase corresponding to the addition of the S-(tert-butoxycarbonyl)ethyl group.

Protocol 2: Tert-Butyl Ester Deprotection and On-Resin Lactam Bridge Formation

This protocol outlines the steps for removing the tert-butyl ester and subsequently forming the intramolecular lactam bridge on the solid support.

Materials:

  • Peptide-on-resin with S-(tert-butoxycarbonylethyl)cysteine and a free amine (e.g., lysine side chain or N-terminus)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar peptide coupling reagent

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Deprotection of Tert-Butyl Ester:

    • Wash the resin with DCM (3 x).

    • Treat the resin with a solution of 20-50% TFA in DCM containing 2.5% TIS for 1-2 hours at room temperature.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3 x), 10% DIPEA in DMF (2 x), and DMF (3 x) to neutralize the resin.

  • On-Resin Cyclization (Lactamization):

    • Swell the deprotected and neutralized resin in DMF.

    • Prepare a solution of a coupling reagent such as BOP (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the coupling reagent solution to the resin and agitate at room temperature. The reaction is typically complete within 2-24 hours.[1]

    • Monitor the completion of the cyclization by performing a Kaiser test. A negative test (yellow beads) indicates the consumption of the free amine.

  • Final Cleavage and Purification:

    • After cyclization, wash the resin with DMF (3 x) and DCM (3 x), and dry it under vacuum.

    • Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The efficiency of both the cysteine alkylation and the subsequent cyclization can vary depending on the peptide sequence, the length of the bridge, and the reaction conditions. The following table provides a general overview of expected outcomes.

ParameterCysteine AlkylationOn-Resin Cyclization (Lactamization)
Reagent Equivalents 5-10 eq. This compound3-5 eq. Coupling Reagent (e.g., BOP)
10-20 eq. DIPEA6-10 eq. DIPEA
Reaction Time 2-12 hours2-24 hours
Solvent DMFDMF
Temperature Room TemperatureRoom Temperature
Typical Yield > 95% (on-resin)70-95% (on-resin)
Purity (after HPLC) > 95%> 95%

Visualizing the Workflow and Chemical Transformations

To better illustrate the process, the following diagrams created using Graphviz (DOT language) depict the key chemical reactions and the overall experimental workflow.

G cluster_alkylation Cysteine Alkylation cluster_deprotection Tert-Butyl Deprotection cluster_cyclization Lactam Bridge Formation Peptide_Cys Peptide-Cys(SH) Reagent This compound + DIPEA in DMF Peptide_Cys->Reagent Alkylated_Peptide Peptide-Cys-S-(CH2)2-COO-tBu Peptide_Cys->Alkylated_Peptide Alkylation Reagent->Alkylated_Peptide Alkylated_Peptide_2 Peptide-Cys-S-(CH2)2-COO-tBu TFA TFA/DCM/TIS Alkylated_Peptide_2->TFA Carboxylic_Acid Peptide-Cys-S-(CH2)2-COOH Alkylated_Peptide_2->Carboxylic_Acid Deprotection TFA->Carboxylic_Acid Carboxylic_Acid_2 Peptide-Cys-S-(CH2)2-COOH + Peptide-NH2 Coupling BOP/DIPEA in DMF Carboxylic_Acid_2->Coupling Cyclic_Peptide Cyclic Peptide (Thioether-Lactam Bridge) Carboxylic_Acid_2->Cyclic_Peptide Cyclization Coupling->Cyclic_Peptide

Caption: Chemical transformations in thioether-lactam bridged peptide synthesis.

G start Start: Peptide-on-Resin (with Cys & free amine) swell Swell Resin in DMF start->swell alkylate Alkylate Cysteine with This compound & DIPEA swell->alkylate wash1 Wash Resin (DMF, DCM) alkylate->wash1 deprotect Deprotect tBu-ester with TFA/DCM/TIS wash1->deprotect neutralize Neutralize Resin with DIPEA/DMF deprotect->neutralize cyclize On-Resin Cyclization (BOP, DIPEA in DMF) neutralize->cyclize wash2 Wash Resin (DMF, DCM) cyclize->wash2 cleave Cleave from Resin & Remove Side-Chain Protecting Groups wash2->cleave purify Purify by RP-HPLC cleave->purify end Final Cyclic Peptide purify->end

Caption: Experimental workflow for synthesizing thioether-lactam bridged peptides.

Signaling Pathways and Biological Relevance

The ability to synthesize conformationally constrained peptides is of paramount importance in drug discovery, particularly for targeting protein-protein interactions (PPIs) that are often mediated by alpha-helical domains. Many signaling pathways involved in cancer, inflammation, and infectious diseases are regulated by such interactions. Stapled peptides, for instance, have been successfully designed to mimic the helical region of one protein partner to competitively inhibit its interaction with another.

G cluster_pathway Targeting Protein-Protein Interactions ProteinA Protein A PPI Protein-Protein Interaction ProteinA->PPI ProteinB Protein B ProteinB->PPI Downstream Downstream Signaling & Cellular Response PPI->Downstream StapledPeptide Stapled/Cyclic Peptide (mimics Protein A helix) StapledPeptide->ProteinB Binding & Inhibition

Caption: Mechanism of action for stapled peptides in disrupting PPIs.

By employing this compound to create these structurally defined peptides, researchers can develop potent and specific modulators of these critical biological pathways, paving the way for novel therapeutic interventions.

References

Application Notes and Protocols: Introducing a Tert-Butyl Ester Protecting Group Using Tert-Butyl 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate processes of drug development and medicinal chemistry, the protection of reactive functional groups is a cornerstone of strategy. The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its steric bulk, which confers stability across a broad spectrum of reaction conditions, and its susceptibility to facile cleavage under specific acidic conditions. Tert-butyl 3-bromopropanoate (B1231587) serves as a valuable reagent for the introduction of this protecting group via O-alkylation of a carboxylate salt. This document provides detailed application notes and experimental protocols for the use of tert-butyl 3-bromopropanoate in the protection of carboxylic acids.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol [1]
CAS Number 55666-43-8[1]
Appearance Colorless to light yellow clear liquid
Boiling Point 30 °C at 0.2 mmHg
Density 1.253 g/mL at 25 °C
Refractive Index n20/D 1.4470

General Reaction Scheme

The introduction of the tert-butyl ester protecting group using this compound is typically achieved through the O-alkylation of a carboxylic acid. The reaction proceeds by first deprotonating the carboxylic acid with a suitable base to form a carboxylate salt, which then acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in this compound. Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is a particularly effective base/solvent system for this transformation, leading to high yields under mild conditions.

G cluster_0 Reaction R-COOH Carboxylic Acid R-COO-tBu Protected Carboxylic Acid (tert-Butyl Ester) R-COOH->R-COO-tBu 1. Cs₂CO₃, DMF 2. This compound Cs2CO3 Cesium Carbonate tBu-3-Br This compound CsBr Cesium Bromide CO2 Carbon Dioxide H2O Water

Caption: General workflow for tert-butyl ester protection.

Experimental Protocols

Protocol 1: General Procedure for the Cesium Carbonate Mediated O-Alkylation of Carboxylic Acids with this compound

This protocol is adapted from a general method for the O-alkylation of carboxylic acids using cesium carbonate and alkyl halides.

Materials:

  • Carboxylic acid

  • This compound (1.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing the carboxylic acid (1.0 equivalent), add cesium carbonate (1.5 equivalents) and dimethylformamide (DMF, concentration of 0.1-0.5 M).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate and water.

  • Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tert-butyl ester.

Substrate Scope and Yields

The cesium carbonate mediated O-alkylation is a robust method applicable to a wide range of carboxylic acids. The following table presents typical yields obtained for the O-alkylation of various carboxylic acids with different alkyl halides, demonstrating the general applicability of this method. While specific data for this compound is not extensively published in a single substrate table, the yields are expected to be comparable to those obtained with other primary alkyl bromides under these conditions.

EntryCarboxylic AcidAlkyl HalideProductYield (%)
1Benzoic acidBenzyl (B1604629) bromideBenzyl benzoate98
2Phenylacetic acidEthyl iodideEthyl phenylacetate95
3Cinnamic acidMethyl iodideMethyl cinnamate99
4(S)-N-Boc-PhenylalanineBenzyl bromide(S)-N-Boc-Phenylalanine benzyl ester96
5(S)-Malic acidBenzyl bromideDi-benzyl (S)-malate94
6Adipic acidEthyl iodideDi-ethyl adipate97

This table is illustrative of the general efficacy of the cesium carbonate mediated O-alkylation of carboxylic acids with alkyl halides.

Application Notes: Deprotection of Tert-Butyl Esters

The tert-butyl ester protecting group is stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, which proceeds via a mechanism that generates a stable tert-butyl cation.

Common methods for the deprotection of tert-butyl esters include:

  • Trifluoroacetic Acid (TFA): Treatment with a solution of TFA in a chlorinated solvent such as dichloromethane (B109758) (DCM) is the most common method for tert-butyl ester deprotection. The reaction is typically rapid and clean.

  • Formic Acid: Refluxing in formic acid can also effectively remove the tert-butyl group.

  • Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) in an inert solvent can be used for a milder deprotection, which can be advantageous when other acid-sensitive functional groups are present.

G cluster_1 Deprotection Pathways Protected_Acid R-COO-tBu (tert-Butyl Ester) TFA TFA / DCM Protected_Acid->TFA Formic_Acid HCOOH, reflux Protected_Acid->Formic_Acid Lewis_Acid ZnBr₂ / Solvent Protected_Acid->Lewis_Acid Deprotected_Acid R-COOH (Carboxylic Acid) TFA->Deprotected_Acid Formic_Acid->Deprotected_Acid Lewis_Acid->Deprotected_Acid

Caption: Common deprotection methods for tert-butyl esters.

Conclusion

This compound is an effective reagent for the introduction of the tert-butyl ester protecting group onto carboxylic acids. The cesium carbonate mediated O-alkylation protocol offers a mild, efficient, and broadly applicable method for this transformation. The stability of the resulting tert-butyl ester under various conditions, coupled with the ease of its selective removal, makes this protection strategy a valuable tool in multistep organic synthesis, particularly in the fields of pharmaceutical and materials science research. Careful selection of the deprotection conditions allows for the selective unmasking of the carboxylic acid in the presence of other functional groups, highlighting the strategic importance of the tert-butyl ester in complex molecule synthesis.

References

Application Notes and Protocols: Synthesis of β-Amino Esters via Reaction of tert-Butyl 3-Bromopropanoate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental conditions for the N-alkylation of primary and secondary amines with tert-butyl 3-bromopropanoate (B1231587). This reaction is a valuable method for synthesizing β-amino esters, which are important building blocks in medicinal chemistry and drug development.

Reaction Overview

The reaction of tert-butyl 3-bromopropanoate with a primary or secondary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom adjacent to the bromine atom, displacing the bromide ion and forming a new carbon-nitrogen bond.

A common challenge in the N-alkylation of primary amines is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of this compound to form a tertiary amine. To favor mono-alkylation, an excess of the primary amine is often used.

Logical Workflow of the N-Alkylation Reaction

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Amine Amine (Primary or Secondary) Mixing Combine Amine, Base, and Solvent Amine->Mixing Bromoester This compound Addition Add this compound Bromoester->Addition Base Base (e.g., K2CO3, Et3N) Base->Mixing Solvent Anhydrous Solvent (e.g., ACN, DMF) Solvent->Mixing Mixing->Addition Heating Heat to Reaction Temperature Addition->Heating Quenching Quench Reaction Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Product Purified β-Amino Ester Purification->Product

Caption: General workflow for the synthesis of β-amino esters.

Experimental Data Summary

The following table summarizes various experimental conditions for the reaction of this compound with different amines.

AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
tert-Butylamine(Excess Amine)Acetonitrile (B52724)95486[1]
Morpholine (B109124)K₂CO₃AcetonitrileReflux (~82)4-6Good[2]
DiethylamineK₂CO₃DMF60-8012-24Moderate-GoodInferred from[3]
BenzylamineEt₃NAcetonitrile50-708-16Moderate-GoodInferred from[2][3]
AnilineK₂CO₃DMF80-10012-24Low-ModerateInferred from[3]

Note: Some conditions are inferred from reactions with similar electrophiles or general N-alkylation protocols due to a lack of direct literature data for this compound with every listed amine.

Detailed Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Secondary Amines

This protocol is suitable for the reaction of secondary amines like morpholine or diethylamine.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-(dialkylamino)propanoate.

Protocol 2: Procedure for the Mono-N-Alkylation of Primary Amines

This protocol is optimized to favor the formation of the mono-alkylated product when using primary amines.

Materials:

  • This compound (1.0 eq)

  • Primary amine (3.0-5.0 eq)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube or a pressure vessel, combine the primary amine (3.0-5.0 eq) and anhydrous acetonitrile.

  • Add this compound (1.0 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 95 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).[1]

  • After completion, cool the reaction to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the excess amine and solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine to remove any remaining amine hydrobromide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired tert-butyl 3-(alkylamino)propanoate.

Signaling Pathways and Logical Relationships

Reaction Mechanism and Side Reaction

The following diagram illustrates the SN2 reaction mechanism for the N-alkylation of a primary amine and the subsequent overalkylation side reaction.

G cluster_main Desired Mono-alkylation (SN2) cluster_side Overalkylation Side Reaction start Primary Amine + This compound product Secondary Amine Product start->product Nucleophilic Attack side_start Secondary Amine Product + This compound product->side_start side_product Tertiary Amine Byproduct side_start->side_product Further Nucleophilic Attack

Caption: Mechanism of mono- and di-alkylation.

References

Application Notes and Protocols for Utilizing Tert-butyl 3-bromopropanoate as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule. Alkyl linkers are a common and versatile choice in PROTAC design due to their synthetic accessibility, conformational flexibility, and the ease with which their length can be modified to optimize degradation potency.

Tert-butyl 3-bromopropanoate (B1231587) is a valuable and commercially available building block for the construction of short alkyl linkers in PROTACs. Its structure incorporates a reactive bromo group for initial conjugation and a tert-butyl ester, which serves as a stable protecting group for a carboxylic acid functionality that can be deprotected in a later synthetic step for subsequent coupling.

General Principles of Using Tert-butyl 3-bromopropanoate in PROTAC Synthesis

The use of this compound in PROTAC synthesis follows a modular and stepwise approach. The general strategy involves the sequential attachment of the E3 ligase ligand and the POI ligand to the propanoate-derived linker. The order of these steps can be adapted based on the specific chemistry and functional group compatibility of the ligands.

A common synthetic route involves:

  • Initial Conjugation: The bromo group of this compound is displaced by a nucleophilic functional group (typically an amine or a hydroxyl group) present on either the E3 ligase ligand or the POI ligand. This reaction is typically performed under basic conditions.

  • Deprotection: The tert-butyl ester protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a free carboxylic acid.

  • Final Coupling: The newly exposed carboxylic acid is then coupled to the second ligand (either the POI ligand or the E3 ligase ligand, whichever was not used in the first step) via standard amide bond formation protocols.

This approach allows for the systematic synthesis of PROTACs with a short, three-carbon alkyl linker, enabling the exploration of structure-activity relationships (SAR) related to linker length and composition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Note: These are generalized procedures and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC via Initial Alkylation of an Amine-Containing E3 Ligase Ligand

This protocol describes the synthesis of a PROTAC where an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide) is first alkylated with this compound.

Step 1: Synthesis of the Ligand-Linker Intermediate

  • Reagents and Materials:

    • Amine-containing E3 Ligase Ligand (1.0 eq)

    • This compound (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand in anhydrous DMF.

    • Add DIPEA or K₂CO₃ to the solution and stir for 10-15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-60 °C overnight. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase ligand-linker intermediate.

Step 2: Deprotection of the Tert-butyl Ester

  • Reagents and Materials:

    • E3 Ligase Ligand-Linker Intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the E3 ligase ligand-linker intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid is often used in the next step without further purification.

Step 3: Final Amide Coupling to the POI Ligand

  • Reagents and Materials:

    • Deprotected E3 Ligase Ligand-Linker (1.0 eq)

    • Amine-containing POI Ligand (1.0-1.2 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the deprotected E3 ligase ligand-linker in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-containing POI ligand to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, work up the reaction as described in Step 1.

    • Purify the final PROTAC by preparative HPLC to yield the desired product.

Data Presentation

ParameterPROTAC-X
Target Protein Protein X
E3 Ligase Cereblon (CRBN)
Linker Composition Propanoate-derived
Linker Length (atoms) ~5-6
Binding Affinity (POI, Kd) (e.g., 50 nM)
Binding Affinity (E3 Ligase, Kd) (e.g., 200 nM)
Degradation DC50 (e.g., 100 nM)
Maximum Degradation (Dmax) (e.g., >90%)
Cell Line (e.g., HEK293T)

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Workflow using this compound

Synthesis_Workflow cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate_1 Ligand-Linker Intermediate (Boc-protected) E3_Ligand->Intermediate_1 Linker_Precursor tert-Butyl 3-bromopropanoate Linker_Precursor->Intermediate_1 Intermediate_2 Deprotected Intermediate (-COOH) Intermediate_1->Intermediate_2 TFA Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC POI_Ligand POI Ligand (with -NH2) POI_Ligand->Final_PROTAC

Application Notes and Protocols for Acid-Catalyzed Cleavage of tert-Butyl Esters Derived from tert-Butyl 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the acid-catalyzed cleavage of the tert-butyl ester protecting group from molecules synthesized using tert-butyl 3-bromopropanoate (B1231587). This process, often referred to as deprotection, is a critical step in multi-step organic synthesis, enabling the unmasking of a carboxylic acid functionality for further elaboration or as the final active pharmaceutical ingredient.

Introduction

The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its stability in a broad range of chemical conditions, including basic and nucleophilic environments. Its removal is typically achieved under acidic conditions, which proceed via a stable tert-butyl cation intermediate. This allows for selective deprotection, a crucial aspect in the synthesis of complex molecules. tert-Butyl 3-bromopropanoate is a versatile building block, allowing for the introduction of a protected three-carbon acid chain into a molecule via nucleophilic substitution at the bromine-bearing carbon. Subsequent deprotection of the tert-butyl ester is a key transformation.

This document outlines various methods for the acid-catalyzed cleavage of these tert-butyl esters, presenting detailed protocols and a summary of reaction conditions to aid in the selection of the optimal deprotection strategy.

Mechanism of Acid-Catalyzed Cleavage

The acid-catalyzed cleavage of a tert-butyl ester proceeds through a unimolecular (AAL1) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid. This is followed by the heterolytic cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is then typically deprotonated to form isobutylene (B52900) gas, which drives the reaction to completion.

Data Presentation: Comparison of Common Acidic Reagents

The choice of acidic reagent for the deprotection of tert-butyl esters is dictated by the presence of other functional groups in the molecule and the desired selectivity. The following table summarizes common reagents and their typical reaction conditions for the cleavage of tert-butyl esters. While yields are substrate-dependent, this table provides a general comparison based on literature precedents for similar substrates.

ReagentSolventTypical ConcentrationTemperature (°C)Typical Reaction TimeReported Yield (%)Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-50% (v/v)0 - 250.5 - 4 hours>90Highly effective but can cleave other acid-labile groups (e.g., Boc).[1]
Hydrogen Chloride (HCl) Dioxane, Diethyl Ether, or Acetic Acid1-4 M0 - 251 - 12 hours85-95A classic and effective method. Anhydrous conditions are often preferred.[1]
Sulfuric Acid (H₂SO₄) Dioxane/H₂O or Acetic Acid10-20% (v/v)25 - 502 - 8 hours80-90Strong inorganic acid; may not be suitable for sensitive substrates.
Phosphoric Acid (H₃PO₄) Toluene (B28343) or DCM85% aqueous solution25 - 504 - 24 hours85-95A milder and more environmentally benign option.[2][3]
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)1.5 - 5 equivalents2512 - 24 hours75-90A mild Lewis acid, useful for substrates with other acid-sensitive groups.[1][4]
Silica Gel TolueneSlurryReflux2 - 6 hours60-93A mild, heterogeneous method suitable for some sensitive substrates.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used protocol for the cleavage of tert-butyl esters.

Materials:

  • tert-Butyl ester substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butyl ester substrate in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted depending on the substrate's sensitivity.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 1-4 hours), concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step two more times.

  • If the product is not soluble in toluene, the crude residue can be dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography, crystallization, or precipitation as required.

Protocol 2: Deprotection using Anhydrous HCl in Dioxane

This protocol offers an alternative to TFA and is also highly effective.

Materials:

  • tert-Butyl ester substrate

  • Anhydrous 1,4-dioxane

  • 4 M HCl in dioxane solution

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butyl ester substrate in anhydrous dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4 M HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can often be precipitated by the addition of anhydrous diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If the product is not a solid, perform an aqueous workup as described in Protocol 1 (neutralization with base, extraction, and drying).

  • Purify as necessary.

Protocol 3: Selective Deprotection using Zinc Bromide (ZnBr₂)

This method is suitable for substrates containing other acid-labile protecting groups that might be cleaved by strong acids like TFA or HCl.

Materials:

  • tert-Butyl ester substrate

  • Dichloromethane (DCM), anhydrous

  • Zinc bromide (ZnBr₂), anhydrous

  • Water

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the tert-butyl ester in anhydrous DCM (0.1-0.2 M), add anhydrous ZnBr₂ (1.5-5 equivalents).

  • Stir the suspension at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

G start Start: tert-Butyl Ester Substrate dissolve Dissolve Substrate in Anhydrous Solvent (e.g., DCM) start->dissolve add_acid Add Acidic Reagent (e.g., TFA, HCl, ZnBr₂) dissolve->add_acid react Stir at Appropriate Temperature add_acid->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup/ Solvent Removal monitor->workup Reaction Complete purify Purification (Chromatography, Crystallization) workup->purify end Final Product: Carboxylic Acid purify->end

Caption: Experimental workflow for acid-catalyzed tert-butyl ester cleavage.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Deprotonation Ester R-CO-O-tBu Protonated_Ester R-C(=O+H)-O-tBu Ester->Protonated_Ester + H+ H+ H+ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid tBu_cation (CH₃)₃C+ Protonated_Ester->tBu_cation Isobutylene CH₂=C(CH₃)₂ tBu_cation->Isobutylene - H+ H+_regenerated H+

Caption: Mechanism of acid-catalyzed cleavage of a tert-butyl ester.

References

Application Notes and Protocols for Tert-butyl 3-bromopropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-bromopropanoate (B1231587) is a versatile bifunctional reagent widely employed in medicinal chemistry as a key building block for the synthesis of a diverse range of biologically active molecules. Its structure incorporates an electrophilic bromine atom, which is susceptible to nucleophilic substitution, and a sterically hindered tert-butyl ester group. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions. This unique combination of features makes it an invaluable tool for introducing a three-carbon propanoate chain into various molecular scaffolds. These application notes provide detailed protocols and data for the use of tert-butyl 3-bromopropanoate in the synthesis of key pharmaceutical intermediates and as a linker precursor in the development of novel therapeutics.

Application 1: Synthesis of a Key Intermediate for Sitagliptin, a DPP-4 Inhibitor

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key step in several synthetic routes to Sitagliptin involves the N-alkylation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine with a three-carbon building block. This compound serves as an effective reagent for this transformation, leading to the formation of a crucial intermediate.

Experimental Protocol: N-Alkylation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

This protocol describes the N-alkylation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride with this compound to yield tert-butyl 3-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoate.

  • Materials:

    • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride

    • This compound

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297) (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Data Presentation

StepReactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
N-Alkylation3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochlorideThis compoundK₂CO₃DMF60-7012-1685-95>98 (HPLC)
Subsequent deprotection of the tert-butyl ester and coupling to form Sitagliptin would follow established literature procedures.

Signaling Pathway

DPP4_Signaling_Pathway cluster_0 Pancreatic β-cell cluster_1 Bloodstream GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate for AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

DPP-4 Inhibition by Sitagliptin

Application 2: Synthesis of a Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be used as a precursor for a C3 alkyl linker, a common motif in PROTAC design.

Experimental Protocol: Synthesis of a Linker-E3 Ligase Ligand Conjugate

This protocol describes the synthesis of a versatile intermediate where the propanoate linker is attached to an amine-functionalized E3 ligase ligand, such as a derivative of pomalidomide.

  • Materials:

    • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide)

    • This compound

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours or until completion as monitored by LC-MS.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Linker-E3 Ligase Ligand Conjugate.

Data Presentation

StepReactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Linker ConjugationAmine-functionalized E3 Ligase LigandThis compoundDIPEADMFRoom Temp2470-85>95 (LC-MS)
The resulting conjugate can then be deprotected and coupled to a target protein ligand to form the final PROTAC.

Signaling Pathway

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ub_POI Ubiquitinated POI PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Application 3: Synthesis of a GABA Analog Precursor

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are of significant interest in medicinal chemistry for the treatment of various neurological disorders. This compound can be utilized as a precursor to tert-butyl acrylate (B77674), which can then undergo a Michael addition with an amine to form a β-amino ester, a core structure of many GABA analogs.

Experimental Protocol: Synthesis of a β-Amino Ester

This protocol outlines a two-step synthesis of a β-amino ester, starting with the formation of tert-butyl acrylate from this compound, followed by a Michael addition.

  • Step 1: Synthesis of Tert-butyl Acrylate

    • Materials:

      • This compound

      • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

      • Anhydrous Toluene (B28343)

    • Procedure:

      • To a solution of this compound (1.0 eq) in anhydrous toluene, add DBU (1.5 eq) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 12 hours.

      • Filter the reaction mixture to remove the DBU-HBr salt.

      • The resulting solution of tert-butyl acrylate is typically used directly in the next step without further purification.

  • Step 2: Michael Addition

    • Materials:

      • Toluene solution of tert-butyl acrylate (from Step 1)

      • Primary or secondary amine (e.g., benzylamine) (1.0 eq)

      • Methanol

    • Procedure:

      • To the toluene solution of tert-butyl acrylate, add the desired amine (1.0 eq).

      • Stir the reaction mixture at room temperature for 24-48 hours.

      • Monitor the reaction by TLC or GC-MS.

      • Upon completion, concentrate the reaction mixture under reduced pressure.

      • Purify the crude product by flash column chromatography or distillation to yield the β-amino ester.

Data Presentation

StepReactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
EliminationThis compound-DBUToluene0 to RT12~90 (in situ)-
Michael AdditionTert-butyl acrylateBenzylamine-TolueneRoom Temp24-4860-80>97 (GC-MS)
The final GABA analog can be obtained after deprotection of the tert-butyl ester and any other protecting groups.

Signaling Pathway

GABA_Transporter_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT GABA Transporter (GAT) GABA_synapse->GAT Binds to Inhibition Neuronal Inhibition GABA_receptor->Inhibition GABA_reuptake GABA Reuptake GAT->GABA_reuptake Mediates GABA_analog GABA Analog (GAT Inhibitor) GABA_analog->GAT Inhibits

GABA Transporter Signaling

References

Scalable Synthesis of tert-Butyl 3-Bromopropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two scalable synthesis methods of tert-butyl 3-bromopropanoate (B1231587), a valuable building block in pharmaceutical and organic synthesis. The protocols are designed to be robust and reproducible for laboratory and pilot-plant scale production.

Introduction

Tert-butyl 3-bromopropanoate is a key intermediate used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. Its bifunctional nature, possessing both a reactive bromine atom and a sterically hindered tert-butyl ester group, allows for selective chemical transformations. The tert-butyl ester can act as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The development of scalable and efficient synthetic routes to this compound is of significant interest to the chemical and pharmaceutical industries.

This document outlines two distinct and scalable methods for the synthesis of this compound:

Data Presentation: Comparison of Synthesis Methods

ParameterMethod 1: Isobutylene EsterificationMethod 2: Steglich Esterification
Starting Materials 3-Bromopropanoic Acid, Isobutylene3-Bromopropanoic Acid, tert-Butanol
Catalyst/Reagent Solid Superacid (e.g., Nafion®, Amberlyst®)Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (B109758) or Tetrahydrofuran (B95107)Dichloromethane
Reaction Temperature 0 - 25°C0°C to Room Temperature
Reaction Time 4 - 8 hours12 - 24 hours
Reported Yield >95% (projected based on similar reactions)75 - 85%
Work-up & Purification Filtration of catalyst, distillationFiltration of DCU, aqueous wash, column chromatography
Scalability Excellent; continuous flow potentialGood; batch process, DCU removal can be challenging on a large scale
Green Chemistry Aspects Recyclable catalyst, high atom economyStoichiometric byproduct (DCU)

Experimental Protocols

Method 1: Direct Esterification with Isobutylene

This method is adapted from a patented procedure for the synthesis of tert-butyl bromoacetate (B1195939) and offers a highly efficient and environmentally friendly route to this compound.[1][2]

Materials:

  • 3-Bromopropanoic acid

  • Isobutylene (liquefied gas or generated in situ)

  • Solid acid catalyst (e.g., Nafion® NR50, Amberlyst® 15)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (B86663)

  • Molecular sieves (for drying isobutylene if necessary)

Equipment:

  • Pressure-rated glass reactor or a standard round-bottom flask with a gas inlet tube and a dry-ice condenser

  • Magnetic stirrer

  • Low-temperature circulator

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Activate the solid acid catalyst by drying it under vacuum at 100°C for 12 hours.

  • Reaction Setup: To a dry, pressure-rated reactor equipped with a magnetic stir bar and a gas inlet tube, add 3-bromopropanoic acid (1.0 eq) and the activated solid acid catalyst (10-15 wt% of the carboxylic acid).

  • Solvent Addition: Add anhydrous dichloromethane or tetrahydrofuran (approximately 2-3 mL per gram of 3-bromopropanoic acid).

  • Isobutylene Addition: Cool the reaction mixture to 0°C using an ice bath or a low-temperature circulator. Slowly bubble isobutylene gas (1.2 - 1.5 eq) through the stirred suspension. Alternatively, for larger-scale reactions, liquefied isobutylene can be carefully added.

  • Reaction: Seal the reactor and allow the mixture to warm to room temperature. Stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Work-up: Upon completion, carefully vent any excess isobutylene in a well-ventilated fume hood.

  • Catalyst Removal: Filter the reaction mixture to recover the solid acid catalyst. The catalyst can be washed with fresh solvent, dried, and reused.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Method 2: Steglich Esterification

This classic method is particularly useful for the esterification of carboxylic acids with sterically hindered alcohols like tert-butanol.[3][4][5][6]

Materials:

  • 3-Bromopropanoic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromopropanoic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (approximately 5-10 mL per gram of 3-bromopropanoic acid).

  • DCC Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl solution (to remove DMAP and any remaining DCC), saturated NaHCO₃ solution (to neutralize any excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_method1 Method 1: Isobutylene Esterification cluster_method2 Method 2: Steglich Esterification M1_Start 3-Bromopropanoic Acid + Isobutylene M1_React Solid Acid Catalyst (e.g., Nafion) DCM, 0°C to RT M1_Start->M1_React M1_Filter Filtration (Catalyst Recovery) M1_React->M1_Filter M1_Distill Vacuum Distillation M1_Filter->M1_Distill M1_Product tert-Butyl 3-Bromopropanoate M1_Distill->M1_Product M2_Start 3-Bromopropanoic Acid + tert-Butanol M2_React DCC, DMAP DCM, 0°C to RT M2_Start->M2_React M2_Filter Filtration (DCU Removal) M2_React->M2_Filter M2_Wash Aqueous Wash M2_Filter->M2_Wash M2_Chrom Column Chromatography M2_Wash->M2_Chrom M2_Product tert-Butyl 3-Bromopropanoate M2_Chrom->M2_Product

Caption: Comparative workflow of two scalable synthesis methods.

Logical_Relationship Title Selection of Synthesis Method for this compound Requirement Key Requirements Title->Requirement Scale Scale of Synthesis Requirement->Scale Purity Required Purity Requirement->Purity Green Green Chemistry Considerations Requirement->Green Method1 Method 1: Isobutylene Esterification Scale->Method1 Large Scale Method2 Method 2: Steglich Esterification Scale->Method2 Lab/Pilot Scale Purity->Method1 High Purity after Distillation Purity->Method2 High Purity after Chromatography Green->Method1 Preferred Green->Method2 Less Ideal Adv1 Advantages: - High Yield - Recyclable Catalyst - Simple Work-up Method1->Adv1 Disadv1 Disadvantages: - Requires Handling of Isobutylene Gas Method1->Disadv1 Adv2 Advantages: - Mild Reaction Conditions - Readily Available Reagents Method2->Adv2 Disadv2 Disadvantages: - Stoichiometric Byproduct (DCU) - Chromatographic Purification Method2->Disadv2

Caption: Decision-making flowchart for synthesis method selection.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions with tert-Butyl 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing tert-butyl 3-bromopropanoate (B1231587), minimizing or eliminating side reactions is crucial for ensuring product purity, maximizing yield, and maintaining experimental reproducibility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, storage, and use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with tert-butyl 3-bromopropanoate?

A1: The primary side reactions involving this compound are elimination and hydrolysis .

  • Elimination: Under basic conditions, particularly with sterically hindered or strong bases at elevated temperatures, an E2 elimination reaction can occur, leading to the formation of tert-butyl acrylate (B77674).

  • Hydrolysis: The tert-butyl ester group is sensitive to acidic conditions and can undergo hydrolysis to form 3-bromopropanoic acid and tert-butanol. This can occur during storage if exposed to moisture and acidic impurities, or during aqueous workups under acidic pH.

Q2: How can I prevent the formation of tert-butyl acrylate during my reaction?

A2: To favor nucleophilic substitution over elimination, consider the following strategies:

  • Choice of Base: Employ a non-nucleophilic, non-bulky base if a base is required for your reaction. If the nucleophile itself is basic, use the weakest effective base possible.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures significantly favor elimination.

  • Nucleophile Selection: Use a strong, but less sterically hindered nucleophile.

Q3: My this compound is showing signs of degradation upon storage. What are the recommended storage conditions?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is typically 2-8°C. This minimizes the risk of hydrolysis from atmospheric moisture and decomposition from light or heat.

Q4: During aqueous workup, I am observing the formation of 3-bromopropanoic acid. How can I avoid this?

A4: The formation of 3-bromopropanoic acid indicates hydrolysis of the tert-butyl ester. To prevent this, ensure that all aqueous solutions used during the workup are neutral or slightly basic (pH 7-9). Avoid acidic washes. If an acidic component needs to be neutralized or removed, use a mild basic wash, such as a saturated sodium bicarbonate solution.

Troubleshooting Guides

Issue 1: Low Yield of Nucleophilic Substitution Product and Presence of an Alkene Impurity

Problem: You are performing a nucleophilic substitution reaction with this compound and observe a low yield of your desired product, accompanied by the formation of a significant amount of an alkene byproduct, identified as tert-butyl acrylate.

Logical Troubleshooting Workflow:

start Low Yield & Alkene Byproduct q1 What base was used? start->q1 a1_strong Strong/Bulky Base (e.g., t-BuOK) q1->a1_strong a1_weak Weak/Non-hindered Base q1->a1_weak s1 Switch to a weaker, non-hindered base (e.g., K2CO3, Et3N) a1_strong->s1 q2 What was the reaction temperature? s1->q2 a1_weak->q2 a2_high Elevated Temperature q2->a2_high a2_low Room Temperature or Below q2->a2_low s2 Lower the reaction temperature a2_high->s2 q3 What was the solvent? s2->q3 a2_low->q3 a3_polar_protic Polar Protic Solvent (e.g., Ethanol) q3->a3_polar_protic a3_polar_aprotic Polar Aprotic Solvent q3->a3_polar_aprotic s3 Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) a3_polar_protic->s3 end Optimized for Substitution s3->end a3_polar_aprotic->end start 3-Bromopropanoic Acid Impurity q1 Was the starting material pure? start->q1 a1_no No, potential hydrolysis during storage q1->a1_no a1_yes Yes q1->a1_yes s1 Store under inert atmosphere at 2-8°C. Re-purify if necessary. a1_no->s1 q2 What were the workup conditions? s1->q2 a1_yes->q2 a2_acidic Aqueous wash with pH < 7 q2->a2_acidic a2_neutral_basic Aqueous wash with pH ≥ 7 q2->a2_neutral_basic s2 Use neutral or slightly basic (pH 7-9) aqueous washes (e.g., saturated NaHCO3 solution) a2_acidic->s2 end Hydrolysis Minimized s2->end a2_neutral_basic->end start Start step1 Suspend K2CO3 in Acetonitrile start->step1 step2 Add p-Cresol step1->step2 step3 Add tert-Butyl 3-bromopropanoate step2->step3 step4 Heat to 50°C step3->step4 step5 Monitor by TLC step4->step5 step6 Cool and Filter step5->step6 step7 Concentrate step6->step7 step8 Workup (EtOAc, H2O, Brine) step7->step8 step9 Dry and Concentrate step8->step9 step10 Purify by Column Chromatography step9->step10 end Pure Product step10->end

Technical Support Center: Optimizing Reaction Yield for Tert-butyl 3-bromopropanoate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the alkylation of primary and secondary amines with tert-butyl 3-bromopropanoate (B1231587). The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate successful and high-yield reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of amines with tert-butyl 3-bromopropanoate.

Problem Possible Cause(s) Troubleshooting Solution(s)
Low or No Product Formation 1. Ineffective Base or Wet Reagents: The chosen base may not be strong enough to deprotonate the amine, or the presence of water is quenching the reaction. 2. Low Reaction Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier.[1] 3. Poor Quality of Alkylating Agent: The this compound may have degraded.1. Use a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent such as THF. Ensure all glassware is oven-dried and reagents are anhydrous.[1] 2. Gradually increase the reaction temperature while monitoring for side product formation.[1] 3. Verify the purity of this compound via NMR or GC-MS.
Formation of Multiple Products (Visible on TLC/LC-MS) 1. Over-alkylation of Primary Amines: The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine and can react further with the alkylating agent to form a di-alkylated product.[2] 2. Elimination Side Product (tert-butyl acrylate): The base may be too strong or sterically hindered, leading to the elimination of HBr instead of substitution.1. Use an excess of the primary amine (2-5 equivalents) to increase the probability of the alkylating agent reacting with the starting material.[2] Alternatively, add the this compound slowly to the reaction mixture. 2. Use a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[2] Avoid excessively high temperatures.
Product Decomposition During Work-up or Purification 1. Hydrolysis of the tert-butyl ester: The tert-butyl ester is sensitive to acidic conditions and can be cleaved to the corresponding carboxylic acid.[1] 2. Thermal Decomposition: The product may be thermally labile.1. Avoid acidic washes during the work-up. Use a mild basic or neutral quench, such as saturated aqueous sodium bicarbonate or ammonium (B1175870) chloride solution.[1] 2. Purify the product using column chromatography at room temperature instead of distillation.[1]
Difficulty in Product Isolation/Purification 1. Product is highly water-soluble. 2. Co-elution of product with starting materials or byproducts during chromatography. 1. If the product is a salt, consider neutralization before extraction. If it remains water-soluble, techniques like lyophilization or reverse-phase chromatography may be necessary. 2. Optimize the eluent system for column chromatography. A gradient elution may be required to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the alkylation of amines with this compound?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine on the this compound. This attack displaces the bromide ion, forming a new carbon-nitrogen bond.[2]

Q2: What are the ideal solvents for this reaction?

A2: Polar aprotic solvents are generally recommended for SN2 reactions as they solvate the cation but not the nucleophilic anion, increasing its reactivity.[1] Suitable solvents include acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[2]

Q3: How can I favor mono-alkylation when using a primary amine?

A3: To favor mono-alkylation, it is common practice to use a significant excess of the primary amine (typically 2-5 equivalents) relative to the this compound.[2] This stoichiometric imbalance increases the likelihood that the alkylating agent will react with the more abundant primary amine rather than the newly formed secondary amine product. Another strategy is the slow, dropwise addition of the alkylating agent to the reaction mixture.

Q4: My secondary amine is not reacting. What should I do?

A4: Secondary amines are generally less nucleophilic than primary amines due to steric hindrance. If the reaction is slow or not proceeding, you can try gently heating the reaction mixture (e.g., to 50-80 °C) and monitoring the progress by TLC or LC-MS.[2] Using a stronger base like sodium hydride in an anhydrous solvent can also drive the reaction to completion.[1]

Q5: How should I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] On a TLC plate, you should see the disappearance of the starting materials (amine and this compound) and the appearance of a new spot corresponding to the product. Staining with ninhydrin (B49086) can be useful for visualizing amines.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of amines with bromoesters.

Amine Type Base Solvent Temperature (°C) Typical Time Yield (%) Reference
Primary AmineK₂CO₃ (4.0 eq)Acetonitrile80Overnight~82 (example with a complex secondary amine)[2]
Primary AmineNaHCO₃ / Et₃NAcetonitrile / DMFRoom Temp - 8012-24 hVariable[2]
Secondary AmineK₂CO₃ (4.0 eq)Acetonitrile80Overnight~82[2]

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine (2-5 equivalents)

  • This compound (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents relative to the alkyl bromide)

  • Acetonitrile (or DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the primary amine (2-5 eq.) in the chosen solvent in a round-bottom flask.

  • Add the base (2.0 eq.).

  • Add this compound (1.0 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.[2]

Protocol 2: Alkylation of a Secondary Amine

Materials:

  • Secondary amine (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (or DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Methanol (B129727) (MeOH) for elution

Procedure:

  • To a solution of the secondary amine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and this compound (1.2 eq.).

  • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0–10% methanol in dichloromethane).[2]

Visualizations

Reaction_Pathway cluster_reactants Reactants & Conditions Amine Primary/Secondary Amine (R-NHR') Product N-alkylated Product Amine->Product SN2 Attack Bromoester tert-Butyl 3-bromopropanoate Bromoester->Product Byproduct Bromide Salt Bromoester->Byproduct Displacement Base Base (e.g., K₂CO₃) Base->Amine Deprotonation Solvent Solvent (e.g., MeCN)

Caption: General SN2 reaction pathway for the alkylation of an amine with this compound.

Troubleshooting_Workflow cluster_issues Troubleshooting Start Reaction Start Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete SideProducts Multiple Products Over-alkylation Elimination Monitor->SideProducts Impurity Spots Workup Aqueous Work-up & Extraction Complete->Workup Yes LowYield Low Yield / No Reaction Complete->LowYield No Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product LowYield->Start Adjust Conditions: - Stronger Base - Higher Temp - Check Reagents SideProducts->Start Adjust Conditions: - Excess Amine (for mono) - Milder Base - Lower Temp

Caption: A logical workflow for troubleshooting common issues during the alkylation reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Purification Reagents 1. Combine Amine, Base, and Solvent Addition 2. Add Bromoester (dropwise) Reagents->Addition Stir 3. Stir at RT or Heat Addition->Stir TLC 4. Monitor by TLC/LC-MS Stir->TLC Quench 5. Quench & Extract TLC->Quench Reaction Complete Dry 6. Dry & Concentrate Quench->Dry Purify 7. Purify by Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for the synthesis and purification of N-alkylated products.[2]

References

Technical Support Center: Purification of Products from tert-Butyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of compounds synthesized using tert-butyl 3-bromopropanoate. It is intended for researchers, scientists, and professionals in drug development who encounter challenges in isolating their target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect when working with products derived from this compound?

A1: The primary impurities typically include unreacted this compound, the hydrolyzed carboxylic acid byproduct (resulting from the cleavage of the tert-butyl ester), and side-products specific to your reaction conditions. The tert-butyl ester group is notably sensitive to acidic conditions, which can lead to its hydrolysis.

Q2: My thin-layer chromatography (TLC) analysis shows a new, highly polar spot that wasn't present initially. What is it and how can I prevent its formation?

A2: This new polar spot is likely the carboxylic acid formed by the hydrolysis of the tert-butyl ester. This can occur during acidic aqueous work-ups or on the surface of standard silica (B1680970) gel, which is inherently acidic. To prevent this:

  • Neutralize Acid: During your work-up, use a mild base like a saturated sodium bicarbonate solution to neutralize any acid catalysts or acidic byproducts.[1][2]

  • Deactivate Silica Gel: If you suspect hydrolysis on the column, you can use silica gel that has been deactivated with a base. This can be done by flushing the column with a solvent system containing 1-3% triethylamine (B128534) before loading your sample.[3]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which can offer different selectivity and prevent acid-catalyzed degradation.[4]

Q3: My desired product is an oil and I am unable to induce crystallization. What is the best purification strategy?

A3: For oily products, flash column chromatography is the most effective and widely used purification technique.[2][4] It allows for the separation of compounds based on their polarity. If chromatography is not providing adequate separation, you may consider vacuum distillation if your product is thermally stable and has a sufficiently different boiling point from impurities.

Q4: I am performing flash column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

A4: Poor separation on a column can be addressed through several optimization steps:

  • Optimize the Mobile Phase: A slight change in the solvent system can significantly impact selectivity. If you are using a standard hexane/ethyl acetate (B1210297) system, consider switching to a different eluent pair like dichloromethane/methanol or toluene/acetone.[4]

  • Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help resolve compounds with similar Rf values. Aim for a target Rf of 0.2-0.3 for the best separation.[5][6]

  • Reduce Column Loading: Overloading the column is a common cause of poor separation. A general guideline is to use a ratio of 50:1 to 100:1 of silica gel to crude product by weight.[5]

  • Use Dry Loading: Adsorbing your crude sample onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.[3][6]

Q5: I'm concerned about product loss during purification. What are the typical yields for common techniques?

A5: Yields can vary significantly based on the specific compound and the purity of the crude mixture. However, the following table provides a general comparison of common purification methods.

Quantitative Data Summary

Purification MethodTypical Yield of Desired ProductTypical Purity of Desired ProductKey Considerations
Flash Column Chromatography 70-95%>95%Highly effective for a wide range of compounds, including oils. Can be time-consuming and require significant solvent usage.[4]
Recrystallization 60-90%>98%Excellent for obtaining highly pure solid products. Yield can be lower due to solubility losses in the mother liquor.[4]
Liquid-Liquid Extraction >90% (crude)80-95%A rapid method for bulk removal of water-soluble or pH-sensitive impurities, but often requires a subsequent purification step.[4]
Distillation 50-80%>97%Suitable for thermally stable liquids with significantly different boiling points from impurities. Not suitable for heat-sensitive compounds.[7]

Experimental Workflows and Decision Making

The following diagrams illustrate common workflows and decision-making processes for purification.

G A Crude Reaction Mixture B Aqueous Work-up (Extraction & Washing) A->B C Concentration (Rotary Evaporation) B->C D Crude Product C->D E Is the product a solid? D->E F Recrystallization E->F  Yes G Flash Column Chromatography E->G  No / Impure Solid H Pure Solid Product F->H G->H I Pure Oily Product G->I

Caption: General purification workflow for products from this compound.[2]

G A Product and impurity co-elute during column chromatography B Optimize Solvent System (e.g., switch from Hex/EtOAc to DCM/MeOH) A->B C Is separation improved? B->C D Run Gradient Elution (start with lower polarity) C->D  No G Problem Solved C->G  Yes E Is separation improved? D->E F Change Stationary Phase (e.g., Silica to Alumina) E->F  No E->G  Yes H Reduce amount of crude material loaded F->H

Caption: Troubleshooting workflow for poor separation in column chromatography.[4]

Detailed Experimental Protocols

Protocol 1: Aqueous Work-up

This procedure is designed to remove water-soluble impurities and neutralize the reaction mixture prior to further purification.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • Deionized water (to remove water-soluble reagents).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (saturated NaCl solution) to break any emulsions and remove the bulk of the water.[2]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

This is the primary method for purifying oily or complex mixtures.

  • Select a Solvent System: Use TLC to determine an appropriate mobile phase. A solvent system that gives the desired product an Rf value of approximately 0.2-0.3 is ideal.[5] A common starting point is a mixture of hexanes and ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel (40-63 µm) in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.[5]

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution: Begin elution with the low-polarity mobile phase. If a gradient is required, gradually increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This method is ideal for obtaining high-purity crystalline solids.

  • Choose a Solvent System: The ideal solvent (or solvent pair) should dissolve the compound well when hot but poorly when cold.[8] For many esters, a system like ethyl acetate/hexanes is effective.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8][10]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

Common challenges in handling and storing tert-butyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-bromopropanoate (B1231587).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-butyl 3-bromopropanoate?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a refrigerator at 2-8°C.[1] It should be stored in a dry, well-ventilated area away from sources of ignition.[1]

Q2: What are the main safety hazards associated with this compound?

A2: this compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[3] It is harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times, and it should be handled in a well-ventilated fume hood.

Q3: What are the primary decomposition pathways for this compound?

A3: The two primary decomposition pathways are hydrolysis of the ester and elimination of hydrogen bromide.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the tert-butyl ester can hydrolyze to form 3-bromopropanoic acid and tert-butanol.[2]

  • Elimination: Under basic conditions, this compound can undergo an E2 elimination reaction to form tert-butyl acrylate (B77674) and a bromide salt.[2]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Q: I am experiencing a low yield in my substitution reaction with an amine/alkoxide nucleophile. What are the possible causes and how can I improve the yield?

A: Low yields in substitution reactions with this compound are often due to competing elimination reactions or incomplete conversion. Here’s a step-by-step guide to troubleshoot this issue:

1. Assess the Reaction Conditions:

  • Base: The choice of base is critical. Strong, bulky bases favor the E2 elimination side reaction. If your nucleophile is also a strong base (e.g., tert-butoxide), consider using a weaker, non-nucleophilic base to generate your nucleophile in situ, or use a salt of your nucleophile if possible. For amine alkylations, using an excess of the amine can help drive the reaction and neutralize the HBr formed without the need for a strong external base.[4]

  • Temperature: Higher temperatures favor elimination over substitution. Try running the reaction at a lower temperature for a longer period.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) generally favor S_N2 reactions.

2. Check for Side Product Formation:

  • Analyze your crude reaction mixture by TLC, GC-MS, or NMR to identify the presence of the elimination product, tert-butyl acrylate. The presence of this byproduct confirms that elimination is a significant competing pathway.

3. Optimize the Reaction:

ParameterRecommendation to Favor Substitution (S_N2)
Base Use a non-bulky, weakly basic nucleophile. For amine alkylations, use an excess of the amine.
Temperature Lower the reaction temperature.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).
Leaving Group While you cannot change the bromide, adding a catalytic amount of sodium iodide can sometimes accelerate the S_N2 reaction via the Finkelstein reaction.

Experimental Protocol: Minimizing Elimination in the Alkylation of a Phenol (B47542)

  • Materials:

    • Phenol (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq, finely powdered and dried)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol and anhydrous DMF.

    • Add the potassium carbonate and stir the suspension vigorously for 15-20 minutes at room temperature.

    • Add the this compound dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 40-50°C.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

    • Concentrate the solvent under reduced pressure and purify the product by flash column chromatography.

Issue 2: Product Decomposition During Workup

Q: I suspect my product is decomposing during the aqueous workup. How can I avoid this?

A: The tert-butyl ester is sensitive to both acidic and basic conditions, which can lead to hydrolysis during workup.

  • Acidic Hydrolysis: Avoid washing with acidic solutions if your product is sensitive. If an acidic wash is necessary to remove basic impurities, use a dilute, weak acid (e.g., 0.1 M HCl) and minimize the contact time. Perform the extraction at a low temperature (e.g., on an ice bath).

  • Basic Hydrolysis: Similarly, avoid strong bases during workup. Use a saturated solution of sodium bicarbonate for neutralization, as it is a weak base.

General Aqueous Workup Protocol:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding it to a beaker of cold water with stirring.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).[5]

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

    • Water.

    • Brine (to aid in phase separation and remove residual water).[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 55666-43-8[1][6]
Molecular Formula C₇H₁₃BrO₂[1][3]
Molecular Weight 209.08 g/mol [1][3]
Appearance Colorless to light yellow liquid[7]
Boiling Point 30 °C / 0.2 mmHg
Density 1.253 g/mL at 25 °C
Refractive Index n20/D 1.4470
Storage Temperature 2-8°C[1]

Table 2: Factors Influencing the Competition Between Substitution (S_N2) and Elimination (E2) Reactions

FactorFavors S_N2 (Substitution)Favors E2 (Elimination)
Nucleophile/Base Weakly basic, good nucleophile (e.g., I⁻, CN⁻, RCOO⁻)Strong, sterically hindered base (e.g., t-BuOK, DBU)
Temperature Lower reaction temperaturesHigher reaction temperatures
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Choice is less critical, but protic solvents can favor elimination with strong bases.
Substrate Primary alkyl halide (like this compound)More substituted alkyl halides

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Nucleophilic Substitution reagents Reactants: - Nucleophile - Base (if needed) - Solvent reaction_setup Reaction Setup: - Inert atmosphere - Control temperature reagents->reaction_setup add_reagent Add tert-Butyl 3-bromopropanoate reaction_setup->add_reagent reaction Reaction Monitoring (TLC, GC, etc.) add_reagent->reaction workup Aqueous Workup: - Quench with water - Extract with organic solvent - Wash (NaHCO3, Brine) reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Pure Product purification->product

Caption: A general experimental workflow for nucleophilic substitution reactions involving this compound.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_side_products Analyze crude mixture for tert-butyl acrylate (elimination product) start->check_side_products side_product_present Elimination is a major side reaction check_side_products->side_product_present no_side_product Incomplete reaction or other issues check_side_products->no_side_product No optimize_conditions Optimize Reaction Conditions: - Lower temperature - Use a weaker/non-bulky base - Use a polar aprotic solvent side_product_present->optimize_conditions Yes solution Improved Yield optimize_conditions->solution check_reaction_time Increase reaction time or gently heat (if elimination is not an issue) no_side_product->check_reaction_time check_reagents Check purity and stoichiometry of reactants no_side_product->check_reagents check_reaction_time->solution check_reagents->solution

Caption: A logical decision tree for troubleshooting low yields in reactions with this compound.

References

Technical Support Center: Preservation of Tert-Butyl Esters in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the unintended hydrolysis of tert-butyl (t-Bu) esters during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is a tert-butyl ester most stable?

A1: Tert-butyl esters are highly stable under neutral and basic conditions.[1][2] Their stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which protects the ester's carbonyl group from nucleophilic attack.[1]

Q2: What are the primary causes of unintentional tert-butyl ester hydrolysis during a reaction?

A2: The primary cause of cleavage is the presence of acidic conditions.[2] The hydrolysis proceeds through an acid-catalyzed E1 mechanism, where the ester oxygen is protonated, leading to the formation of a stable tert-butyl cation and the corresponding carboxylic acid.[2] This process is often irreversible as the tert-butyl cation typically forms gaseous isobutylene.[2]

Q3: Can elevated temperatures cause the hydrolysis of my tert-butyl ester?

A3: Yes, high temperatures can promote the hydrolysis of tert-butyl esters, especially in the presence of even mild acidity. Thermolytic cleavage can occur at temperatures ranging from 120-240°C in protic solvents without the need for an acid catalyst.[3] Therefore, maintaining the lowest feasible temperature for your reaction is a crucial preventative measure.

Q4: How can I perform a reaction that requires a Lewis acid without cleaving a tert-butyl ester?

A4: The choice of Lewis acid is critical. Some Lewis acids, such as Zinc Bromide (ZnBr₂), are known to actively promote the hydrolysis of tert-butyl esters.[4][5][6][7] However, other Lewis acids may be compatible under specific conditions. It is essential to consult the literature for the specific Lewis acid and substrate you are using. In many cases, a careful selection of a milder Lewis acid and control of reaction time and temperature can prevent unwanted deprotection.

Q5: What is an "orthogonal protecting group strategy," and how can it help protect my tert-butyl ester?

A5: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[8][9] For instance, if your synthesis requires a step under acidic conditions where a tert-butyl ester would be cleaved, you would choose a different protecting group for your carboxylic acid that is stable to acid but labile to other conditions (e.g., a benzyl (B1604629) ester, which is removed by hydrogenolysis).[10] Conversely, the tert-butyl ester is orthogonal to base-labile groups like the Fmoc group used in peptide synthesis.[11][12]

Troubleshooting Guides

Scenario 1: Unexpected Hydrolysis of Tert-Butyl Ester Detected

If you have detected the unintended cleavage of your tert-butyl ester, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Acidic Reagents or Byproducts Neutralize any acidic reagents before they come into contact with your tert-butyl ester-containing compound. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture to maintain a neutral pH.
Acidic Workup Conditions Avoid aqueous acidic washes during the workup. Use a mild base, such as a saturated sodium bicarbonate solution, for neutralization.
Acidic Chromatography Media Standard silica (B1680970) gel can be acidic and may cause hydrolysis on the column. Neutralize your silica gel by running a solvent system containing a small amount of a tertiary amine (e.g., 1% triethylamine) through the column before loading your sample. Alternatively, use a different stationary phase like alumina.
High Reaction Temperature Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider extending the reaction time or exploring alternative, lower-temperature catalysts.
Incompatible Lewis Acid If your reaction uses a Lewis acid, it may be the cause of the hydrolysis. Research the compatibility of your specific Lewis acid with tert-butyl esters. You may need to screen other, milder Lewis acids.

G

Data Presentation: Stability and Compatibility

Table 1: General Stability of Tert-Butyl Esters

This table provides a summary of the stability of tert-butyl esters under various conditions.

Condition Stability Notes
Strongly Acidic (pH < 1) LabileRapid hydrolysis occurs.
Mildly Acidic (pH 4-6) Potentially LabileHydrolysis can occur, especially at elevated temperatures.
Neutral (pH 7) StableGenerally stable under neutral conditions.
Basic (pH > 8) StableHighly stable to basic conditions.
Elevated Temperature Potentially LabileCan undergo thermolysis, particularly in protic solvents.[3]
Hydrogenolysis StableCompatible with protecting groups removed by hydrogenolysis (e.g., Benzyl esters).[10]
Fluoride (B91410) Ions StableCompatible with silyl (B83357) ether deprotection using fluoride sources.
Table 2: Orthogonal Protecting Groups to Tert-Butyl Esters

This table outlines common protecting groups that are orthogonal to tert-butyl esters, allowing for selective deprotection in multi-step syntheses.[9]

Protecting Group Abbreviation Typical Deprotection Conditions Orthogonal to t-Butyl Ester?
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., Piperidine (B6355638) in DMF)[11]Yes
Benzyl EsterBnHydrogenolysis (H₂, Pd/C)[10][13]Yes
tert-Butyldimethylsilyl EtherTBDMSFluoride ions (e.g., TBAF) or mild acid[13]Yes (with fluoride)
AllocAllocPalladium catalysis[13]Yes

G

Experimental Protocols

Protocol 1: Maintaining a Neutral pH with a Non-Nucleophilic Base

Objective: To perform a reaction that may generate acidic byproducts without causing the hydrolysis of a tert-butyl ester.

Materials:

  • Substrate containing a tert-butyl ester

  • Reaction solvent (e.g., Dichloromethane, THF)

  • Non-nucleophilic base (e.g., 2,6-Lutidine or Diisopropylethylamine - DIPEA)

  • Other reaction-specific reagents

Procedure:

  • Dissolve the substrate containing the tert-butyl ester in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine or DIPEA) to the reaction mixture. This will neutralize any trace acid in the starting materials and any acidic byproducts formed during the reaction.

  • Proceed with the addition of other reagents as required by your specific reaction protocol.

  • Maintain the reaction at a controlled, preferably low, temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, proceed with a standard workup, avoiding acidic aqueous solutions. A wash with a saturated solution of sodium bicarbonate can be performed to ensure the final product is not in an acidic environment.

Protocol 2: Fmoc-Deprotection in the Presence of a Tert-Butyl Ester

This protocol is standard in solid-phase peptide synthesis (SPPS) and demonstrates the orthogonality of the Fmoc and tert-butyl ester protecting groups.[11]

Objective: To deprotect the N-terminal Fmoc group while keeping the acid-labile tert-butyl ester side-chain protection intact.[11]

Materials:

  • Fmoc-protected peptide-resin with tert-butyl protected side chains

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Dichloromethane (DCM) for washing

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.[11]

  • Drain the DMF.[11]

  • Add the 20% piperidine/DMF solution to the resin.[11]

  • Agitate the mixture at room temperature for 5 minutes.[11]

  • Drain the deprotection solution.[11]

  • Add a fresh portion of the 20% piperidine/DMF solution.[11]

  • Agitate for an additional 15 minutes.[11]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times).[11]

  • Wash the resin with DCM (3 times) and dry if proceeding to the next coupling step.[11]

G

References

Troubleshooting low conversion rates in reactions involving tert-butyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered in chemical reactions involving tert-butyl 3-bromopropanoate (B1231587). The following FAQs address specific problems to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my starting material in an alkylation reaction with tert-butyl 3-bromopropanoate. What are the potential causes and how can I resolve this?

Low or no conversion in alkylation reactions using this compound is a common issue that can often be traced back to several key experimental parameters.

Possible Causes and Troubleshooting Steps:

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the nucleophile effectively. For instance, when alkylating an amine or a carbon nucleophile, a sufficiently strong base is required to generate the nucleophilic species.

    • Solution: Consider switching to a stronger base. For example, if using potassium carbonate (K₂CO₃) with a weakly acidic nucleophile, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) might be necessary.[1][2][3] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[2]

  • Poor Solubility of Reactants: If the nucleophile or base is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all.

    • Solution: Choose an appropriate solvent system. Polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are often good choices for SN2 reactions.[3] Vigorous stirring is also crucial to maximize the interfacial area for reaction.[2]

  • Low Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments.[2] Monitor the reaction closely by TLC or GC-MS to check for product formation and the appearance of any side products.

  • Poor Quality of this compound: The alkylating agent may have degraded over time.

    • Solution: Verify the purity of the this compound using techniques like NMR or GC-MS before use.

Below is a troubleshooting workflow for addressing low conversion rates:

G cluster_start Start: Low Conversion cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions cluster_end Outcome start Low/No Conversion Observed check_base Is the base strong enough? start->check_base check_solubility Are reactants soluble? check_base->check_solubility Yes solution_base Switch to a stronger base (e.g., DBU, NaH) check_base->solution_base No check_temp Is the temperature adequate? check_solubility->check_temp Yes solution_solvent Change to a more suitable solvent (e.g., MeCN, DMF) check_solubility->solution_solvent No check_reagent Is the alkylating agent pure? check_temp->check_reagent Yes solution_temp Increase reaction temperature incrementally check_temp->solution_temp No solution_reagent Verify reagent purity via NMR/GC-MS check_reagent->solution_reagent No end_node Improved Conversion check_reagent->end_node Yes solution_base->end_node solution_solvent->end_node solution_temp->end_node solution_reagent->end_node G This compound This compound Desired Product Desired Product This compound->Desired Product SN2 (Good) Elimination Product (tert-Butyl Acrylate) Elimination Product (tert-Butyl Acrylate) This compound->Elimination Product (tert-Butyl Acrylate) E2 (Bad) Hydrolysis Product (3-Bromopropanoic Acid) Hydrolysis Product (3-Bromopropanoic Acid) This compound->Hydrolysis Product (3-Bromopropanoic Acid) Hydrolysis (Bad) Nucleophile Nucleophile Nucleophile->Desired Product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_1 Combine amine and K₂CO₃ in flask prep_2 Add anhydrous MeCN prep_1->prep_2 react_1 Add this compound dropwise prep_2->react_1 react_2 Stir and monitor by TLC/GC-MS react_1->react_2 react_3 Apply gentle heat if necessary react_2->react_3 workup_1 Filter and concentrate react_3->workup_1 workup_2 Aqueous workup (extraction and wash) workup_1->workup_2 workup_3 Dry and concentrate workup_2->workup_3 purify Purify by column chromatography workup_3->purify

References

Technical Support Center: Improving Selectivity in tert-Butyl 3-Bromopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with tert-butyl 3-bromopropanoate (B1231587). This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction selectivity and yield.

Troubleshooting Guides

This section addresses common issues encountered during the alkylation of various nucleophiles with tert-butyl 3-bromopropanoate.

Issue 1: Low Yield of the Desired Substitution Product and Formation of a Major Byproduct

  • Question: I am attempting to synthesize a substituted propanoate by reacting this compound with my nucleophile, but I am observing a low yield of the desired product along with a significant amount of a byproduct that I suspect is tert-butyl acrylate (B77674). What is causing this, and how can I improve the selectivity for the substitution product?

  • Answer: The formation of tert-butyl acrylate is a strong indication that an E2 (elimination) reaction is competing with your desired SN2 (substitution) reaction. Since this compound is a primary alkyl halide, SN2 reactions are generally favored. However, the choice of base, solvent, and temperature can significantly influence the reaction pathway. Strongly basic and sterically hindered bases, as well as higher temperatures, will favor the E2 mechanism.

    To favor the SN2 pathway and increase the yield of your desired product, consider the following adjustments:

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base only if you are deprotonating a carbon acid (like in the case of malonic esters). For nucleophiles like phenols or amines, a weaker base or even just the nucleophile itself may be sufficient. If a base is required, use one that is not excessively strong or bulky. For example, when reacting with a phenol (B47542), sodium phenoxide can be generated in situ using a milder base like potassium carbonate.

    • Solvent: Utilize a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724). These solvents solvate the cation of your base but leave the anion (the nucleophile) relatively "naked" and more reactive towards the electrophilic carbon of the this compound, thus promoting the SN2 reaction. Protic solvents, like ethanol, can solvate the nucleophile, reducing its nucleophilicity and potentially favoring the E2 pathway.

    • Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy for both SN2 and E2 pathways but tend to favor elimination reactions entropically.[1]

Issue 2: The Reaction is Sluggish or Does Not Proceed to Completion

  • Question: My reaction of this compound with a weakly nucleophilic amine is very slow, and I am not observing complete consumption of the starting materials. How can I drive the reaction to completion without promoting side reactions?

  • Answer: Slow reaction rates are common when using weakly nucleophilic species. To address this, you can try the following:

    • Increase Reactivity of the Leaving Group: While the bromide in this compound is a good leaving group, you can enhance the reaction rate by adding a catalytic amount of sodium iodide. The iodide ion is an excellent nucleophile and can displace the bromide to form the more reactive tert-butyl 3-iodopropanoate in situ.

    • Increase Nucleophile Concentration: Using a higher concentration of the nucleophile can help to increase the reaction rate according to the second-order rate law of SN2 reactions.

    • Solvent Choice: As mentioned previously, polar aprotic solvents like DMF or DMSO can significantly enhance the rate of SN2 reactions.

    • Gentle Heating: If the reaction is still too slow at room temperature, gentle heating can be employed. However, monitor the reaction closely by TLC or GC-MS to ensure that the formation of the elimination byproduct, tert-butyl acrylate, does not become significant.

Issue 3: Difficulty in Purifying the Product from Unreacted Starting Material and Byproducts

  • Question: I have a mixture of my desired product, unreacted this compound, and the elimination byproduct. How can I effectively purify my target compound?

  • Answer: The purification strategy will depend on the physical properties of your product.

    • Column Chromatography: This is the most common and generally effective method for separating the desired product from the starting material and byproducts. A silica (B1680970) gel column with a gradient elution system, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, should allow for the separation of the less polar starting material and byproduct from the more polar product.

    • Acid-Base Extraction (for amine products): If your product is an amine, you can use an acid-base extraction to separate it from the neutral starting material and byproduct. Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your amine product will be protonated and move to the aqueous layer. The organic layer containing the unreacted starting material and byproduct can be discarded. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified amine product.

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary competing reaction pathway when using this compound in alkylation reactions?

    • A1: The primary competing pathway is the E2 elimination reaction, which leads to the formation of tert-butyl acrylate. This is particularly favored by strong, sterically hindered bases and high temperatures.

  • Q2: Which solvents are optimal for promoting the desired SN2 reaction?

    • A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are ideal for SN2 reactions as they enhance the nucleophilicity of the anionic nucleophile.

  • Q3: How does temperature affect the selectivity of the reaction?

    • A3: Higher temperatures generally favor the E2 elimination reaction over the SN2 substitution reaction. Therefore, it is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.[1]

  • Q4: Can I use a strong base like potassium tert-butoxide?

    • A4: Using a strong, sterically hindered base like potassium tert-butoxide will almost exclusively lead to the E2 elimination product, tert-butyl acrylate. It is not recommended if the desired product is from an SN2 reaction.

  • Q5: How should I store this compound?

    • A5: It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Data Presentation

The selectivity of reactions with this compound is highly dependent on the reaction conditions. The following tables provide a summary of expected product distributions based on the principles of SN2 and E2 reactions.

Table 1: Influence of Base Strength and Steric Hindrance on Product Distribution

Nucleophile/BaseBase StrengthSteric HindranceExpected Major ProductPredominant Pathway
Sodium Ethoxide (NaOEt) in EthanolStrongLowtert-Butyl 3-ethoxypropanoateSN2
Potassium tert-butoxide (t-BuOK) in THFStrongHightert-Butyl acrylateE2
Sodium Phenoxide (NaOPh) in DMFModerateModeratetert-Butyl 3-phenoxypropanoateSN2
Aniline (B41778) in AcetonitrileWeakLowtert-Butyl 3-(phenylamino)propanoateSN2

Table 2: Effect of Solvent on Reaction Pathway

NucleophileSolventSolvent TypeExpected Major ProductPredominant Pathway
Sodium PhenoxideDimethylformamide (DMF)Polar Aprotictert-Butyl 3-phenoxypropanoateSN2
Sodium PhenoxideEthanolPolar ProticIncreased tert-Butyl acrylateE2 more competitive

Table 3: Impact of Temperature on Selectivity

ReactionTemperatureExpected Outcome
Alkylation with Sodium Ethoxide in EthanolRoom TemperatureHigher ratio of SN2 product
Alkylation with Sodium Ethoxide in EthanolRefluxIncreased proportion of E2 byproduct

Experimental Protocols

Protocol 1: Selective O-Alkylation of Phenol with this compound

This protocol describes the synthesis of tert-butyl 3-phenoxypropanoate, favoring the SN2 pathway.

  • Materials:

    • Phenol (1.0 eq)

    • Potassium Carbonate (K₂CO₃, 1.5 eq)

    • This compound (1.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of phenol in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 2: Selective N-Alkylation of Aniline with this compound

This protocol details the synthesis of tert-butyl 3-(phenylamino)propanoate.

  • Materials:

    • Aniline (2.0 eq)

    • This compound (1.0 eq)

    • Acetonitrile, anhydrous

    • Diethyl ether

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in anhydrous acetonitrile.

    • Add aniline to the solution and stir the mixture at room temperature. The excess aniline acts as both the nucleophile and a base to neutralize the HBr formed.

    • Monitor the reaction by TLC. Gentle heating may be required for a reasonable reaction rate.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove the aniline hydrobromide salt.

    • To remove unreacted aniline, wash the organic layer with 1 M HCl.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Visualizations

SN2_vs_E2 cluster_conditions Reaction Conditions cluster_conditions2 Reaction Conditions reagents This compound + Nucleophile/Base sn2 SN2 Pathway reagents->sn2 Favored by e2 E2 Pathway reagents->e2 Favored by base Base (Weak, Non-bulky) base->sn2 solvent Solvent (Polar Aprotic) solvent->sn2 temp Temperature (Low) temp->sn2 base2 Base (Strong, Bulky) base2->e2 solvent2 Solvent (Protic) solvent2->e2 temp2 Temperature (High) temp2->e2 product_sn2 Substitution Product (Desired) sn2->product_sn2 product_e2 Elimination Product (tert-Butyl acrylate) e2->product_e2

Caption: Factors influencing the competition between SN2 and E2 pathways.

troubleshooting_flowchart start Low yield of desired substitution product? check_byproduct Is tert-butyl acrylate the major byproduct? start->check_byproduct Yes slow_reaction Is the reaction sluggish or incomplete? start->slow_reaction No e2_favored E2 elimination is competing with SN2 substitution. check_byproduct->e2_favored Yes other_issue Investigate other issues: - Purity of starting materials - Anhydrous conditions check_byproduct->other_issue No optimize Optimize for SN2: - Use a weaker, less bulky base - Use a polar aprotic solvent (DMF, DMSO) - Lower the reaction temperature e2_favored->optimize increase_rate Increase reaction rate: - Add catalytic NaI - Increase nucleophile concentration - Use polar aprotic solvent - Gentle heating (monitor for E2) slow_reaction->increase_rate Yes slow_reaction->other_issue No

Caption: Troubleshooting flowchart for low product yield.

References

Best practices for monitoring the progress of a reaction with tert-butyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for monitoring the progress of chemical reactions involving tert-butyl 3-bromopropanoate (B1231587). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions with tert-butyl 3-bromopropanoate?

A1: The most effective and commonly used techniques are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages for tracking the consumption of the starting material and the formation of the product(s).[1]

Q2: How can I use TLC to monitor my reaction?

A2: TLC is a quick and straightforward method to qualitatively track the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of a new spot for the product. The reaction is considered complete when the starting material spot is no longer visible.[2]

Q3: My compounds are not visible under a UV lamp on the TLC plate. What should I do?

A3: If your compounds are not UV-active, you can use a chemical stain for visualization. A potassium permanganate (B83412) (KMnO₄) stain is a versatile option that works for a wide range of organic compounds.[1] Other common stains include ceric ammonium (B1175870) molybdate.[2]

Q4: How does the ¹H NMR spectrum change as the reaction progresses?

A4: The ¹H NMR spectrum provides a clear indication of reaction progress. The most distinct signal to monitor is the singlet corresponding to the nine protons of the tert-butyl group of this compound. As the reaction proceeds, the integral of this peak will decrease, while new peaks corresponding to the product will appear and increase in intensity.[2]

Q5: Can I quantify the reaction conversion using NMR?

A5: Yes, ¹H NMR can be used for quantitative analysis. By integrating the signal of the tert-butyl group of the starting material and a characteristic signal of the product, you can determine the relative ratio of the two and calculate the percent conversion. It is advisable to use an internal standard for more accurate quantification.

Q6: Is GC-MS a suitable method for monitoring reactions with this compound?

A6: GC-MS is a highly sensitive technique for monitoring volatile and semi-volatile compounds.[3] However, depending on the product's polarity, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.[3][4]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
IssuePossible CauseSuggested Solution
Spots remain at the baseline The developing solvent (mobile phase) is not polar enough.Increase the polarity of the mobile phase. For a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.[1][2]
Spots are at the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[1][2]
Starting material and product spots are not well-separated The polarity of the solvent system is not optimal.Systematically vary the solvent ratio to achieve better separation. Consider trying a different solvent combination, such as dichloromethane/methanol.[2]
Streaking of spots The sample is too concentrated, or the compound is highly polar and interacting strongly with the silica (B1680970) gel.Dilute the sample before spotting.[1] For acidic or very polar compounds, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.[2]
No spots are visible The sample is too dilute, or the compound is not UV-active.Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[1] Use a chemical stain for visualization.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
IssuePossible CauseSuggested Solution
Overlapping peaks of reactant and product Insufficient resolution of the NMR spectrometer.Use a higher field NMR spectrometer if available.[1]
Poor signal-to-noise ratio The sample is too dilute.Concentrate the sample. Increase the number of scans to improve the signal-to-noise ratio.
Distorted spectral lineshapes Sample inhomogeneity.Ensure the sample is well-mixed and free of precipitates.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
IssuePossible CauseSuggested Solution
No peak for the product The product is not volatile enough or is thermally unstable.Derivatize the sample to increase volatility and thermal stability.[4] Consider using a lower injector temperature.
Multiple unexpected peaks Formation of byproducts or impurities in the starting material.Analyze the mass spectrum of each unexpected peak to identify potential side products or impurities.[2]
Poor peak shape Active sites in the GC system or incompatible solvent.Use a deactivated liner and column. Ensure the sample is dissolved in a solvent compatible with the column's stationary phase.

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC
  • Preparation:

    • Prepare a developing chamber with a suitable mobile phase (e.g., 7:3 hexane/ethyl acetate).[2]

    • Cut a TLC plate to the desired size and draw a baseline in pencil approximately 1 cm from the bottom.[6]

  • Sampling:

    • Withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube.[7]

  • Dilution and Spotting:

    • Dilute the aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane.

    • Spot the diluted reaction mixture on the baseline of the TLC plate.

    • On the same plate, spot a reference sample of the starting material. A "cospot," where the reaction mixture and starting material are spotted on top of each other, can also be helpful.[6]

  • Development:

    • Place the TLC plate in the developing chamber and allow the solvent to move up the plate until it is about 1 cm from the top.[2]

  • Visualization:

    • Remove the plate, mark the solvent front with a pencil, and let it dry.

    • Visualize the spots under a UV lamp. If the spots are not visible, use an appropriate stain.[2]

  • Analysis:

    • Compare the Rf values of the spots. The reaction is progressing if the starting material spot diminishes and a new product spot appears.[7]

Protocol 2: Reaction Monitoring by ¹H NMR
  • Sampling:

    • Withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture.

  • Sample Preparation:

    • If the reaction solvent is not deuterated, evaporate the solvent from the aliquot.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peak for the tert-butyl group of this compound (a singlet around 1.4-1.5 ppm).

    • Monitor the decrease in the integral of this peak over time.

    • Identify and integrate the peaks corresponding to the product to determine the reaction conversion.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring reaction Reaction Mixture (this compound + reagents) sampling 1. Sampling (take aliquot) reaction->sampling preparation 2. Sample Preparation (dilute/quench) sampling->preparation analysis 3. Analysis preparation->analysis tlc TLC analysis->tlc nmr NMR analysis->nmr gcms GC-MS analysis->gcms tlc_troubleshooting cluster_problems Observed Problems cluster_solutions Potential Solutions start TLC Analysis Issue spots_baseline Spots at Baseline start->spots_baseline spots_front Spots at Solvent Front start->spots_front no_separation Poor Separation start->no_separation streaking Streaking start->streaking increase_polarity Increase Mobile Phase Polarity spots_baseline->increase_polarity decrease_polarity Decrease Mobile Phase Polarity spots_front->decrease_polarity change_solvent Change Solvent System no_separation->change_solvent add_acid Add Acid to Mobile Phase streaking->add_acid dilute_sample Dilute Sample streaking->dilute_sample

References

Technical Support Center: Managing Elimination Byproducts of tert-Butyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tert-butyl 3-bromopropanoate (B1231587). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize the formation of elimination byproducts, ensuring the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination byproduct when using tert-butyl 3-bromopropanoate?

The primary elimination byproduct is tert-butyl acrylate (B77674), which is formed through a β-elimination reaction where a base removes a proton from the carbon adjacent to the bromine atom, leading to the expulsion of the bromide ion and the formation of a double bond.

Q2: Under what conditions is the formation of tert-butyl acrylate favored?

The formation of tert-butyl acrylate is generally favored under conditions that promote E2 (bimolecular elimination) reactions. These include:

  • Strong, sterically hindered bases: Bulky bases that are strong proton acceptors but poor nucleophiles will preferentially abstract a proton, leading to elimination.

  • High temperatures: Higher reaction temperatures provide the activation energy required for the elimination pathway to compete more effectively with the substitution pathway.

  • Solvent: While polar aprotic solvents generally favor S_N2 reactions, the choice of a less polar or protic solvent in combination with a strong base can increase the proportion of the elimination product.

Q3: How can I minimize the formation of tert-butyl acrylate?

To favor the desired nucleophilic substitution (S_N2) reaction and minimize the formation of tert-butyl acrylate, consider the following strategies:

  • Choice of Base/Nucleophile: Employ a strong nucleophile that is a weak base. For reactions requiring a base, use a non-nucleophilic, non-sterically hindered base in stoichiometric amounts if possible.

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or below is often preferable.

  • Solvent Selection: Utilize a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). These solvents solvate the cation of the nucleophile, increasing the nucleophilicity of the anion and favoring the S_N2 pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low yield of the desired substitution product and a significant amount of a byproduct with a vinyl proton signal in ¹H NMR.
  • Possible Cause: This strongly suggests the formation of tert-butyl acrylate as a major byproduct. The reaction conditions are likely favoring the E2 elimination pathway.

  • Troubleshooting Steps:

    • Re-evaluate your base: If you are using a strong, bulky base (e.g., potassium tert-butoxide), switch to a weaker or less sterically hindered base (e.g., potassium carbonate, triethylamine).

    • Lower the reaction temperature: If the reaction is being run at an elevated temperature, try running it at room temperature or even 0 °C. Monitor the reaction progress over a longer period.

    • Change the solvent: If you are using a non-polar or protic solvent, switch to a polar aprotic solvent like DMF or acetonitrile to favor the S_N2 reaction.

Problem 2: Difficulty in separating the desired product from the unreacted this compound and the tert-butyl acrylate byproduct.
  • Possible Cause: The boiling points of the desired product, starting material, and byproduct may be too close for effective separation by standard distillation, or they may co-elute during column chromatography.

  • Troubleshooting Steps:

    • Optimize Reaction Conversion: Before attempting purification, ensure the reaction has gone to completion to minimize the amount of unreacted starting material. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Purification Strategy:

      • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.

        • This compound: ~78-80 °C at 10 mmHg

        • tert-Butyl acrylate: ~120 °C at atmospheric pressure

      • Column Chromatography: This is often the most effective method.

        • Stationary Phase: Silica (B1680970) gel is typically used.

        • Mobile Phase: A non-polar/polar solvent system is recommended. Start with a low polarity eluent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The less polar tert-butyl acrylate will typically elute first, followed by the unreacted starting material, and then the more polar desired product. Careful optimization of the solvent gradient is crucial for good separation.

Data Presentation

The following table summarizes the general influence of reaction parameters on the ratio of substitution (S_N2) to elimination (E2) products when using primary alkyl halides like this compound.

ParameterCondition Favoring S_N2 (Desired Product)Condition Favoring E2 (Byproduct)
Base/Nucleophile Strong, non-bulky nucleophile (e.g., CN⁻, N₃⁻, RCOO⁻)Strong, sterically hindered base (e.g., t-BuOK)
Temperature Lower temperatures (e.g., 0-25 °C)Higher temperatures (e.g., >50 °C)
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Can be favored in various solvents with a strong base

Experimental Protocols

General Protocol for Minimizing Elimination Byproducts

This protocol provides a general framework for a nucleophilic substitution reaction with this compound, aiming to minimize the formation of tert-butyl acrylate.

  • Reagents and Solvent:

    • Nucleophile (1.0 - 1.2 equivalents)

    • This compound (1.0 equivalent)

    • Polar aprotic solvent (e.g., DMF, acetonitrile)

    • (Optional) Weak, non-nucleophilic base if required for the specific transformation (e.g., K₂CO₃)

  • Procedure:

    • Dissolve the nucleophile in the chosen polar aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • If a base is required, add it to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add this compound to the reaction mixture dropwise over 15-30 minutes with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the competing S_N2 and E2 pathways for the reaction of this compound with a nucleophile/base (Nu⁻).

G reactant This compound + Nu⁻ sn2_product Substitution Product (Desired) reactant->sn2_product SN2 Pathway (Favored by strong, non-bulky Nu⁻, low temp, polar aprotic solvent) e2_product tert-Butyl Acrylate (Byproduct) reactant->e2_product E2 Pathway (Favored by strong, bulky base, high temp)

Caption: Competing SN2 and E2 reaction pathways.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting experiments where the elimination byproduct is a significant issue.

G start Low Yield of Desired Product & High Level of Elimination Byproduct check_base Is the base strong and/or sterically hindered? start->check_base change_base Switch to a weaker or less hindered base check_base->change_base Yes check_temp Is the reaction temperature elevated? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature (e.g., to RT or 0 °C) check_temp->lower_temp Yes check_solvent Is the solvent non-polar or protic? check_temp->check_solvent No lower_temp->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, MeCN) check_solvent->change_solvent Yes end Improved Yield of Substitution Product check_solvent->end No change_solvent->end

Caption: Troubleshooting workflow for byproduct formation.

Validation & Comparative

Reactivity Face-Off: Tert-butyl 3-bromopropanoate vs. Ethyl 3-bromopropanoate in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 21, 2025 – In the landscape of organic synthesis, the choice of alkyl halide precursor is a critical determinant of reaction outcome and efficiency. This guide provides a detailed comparative analysis of the reactivity of two structurally related but mechanistically distinct compounds: tert-butyl 3-bromopropanoate (B1231587) and ethyl 3-bromopropanoate. This objective comparison, supported by established principles of physical organic chemistry, is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate reagent for their synthetic needs.

At the heart of their divergent reactivity lies the steric and electronic influence of the tert-butyl and ethyl ester groups on the neighboring electrophilic carbon center. These differences profoundly impact their susceptibility to nucleophilic attack and their propensity to undergo elimination reactions.

Executive Summary of Reactivity

Ethyl 3-bromopropanoate, a primary alkyl bromide, is significantly more reactive in bimolecular nucleophilic substitution (SN2) reactions due to the minimal steric hindrance around the reaction center. Conversely, tert-butyl 3-bromopropanoate, with its bulky tert-butyl group, is largely unreactive under SN2 conditions. However, under conditions that favor unimolecular pathways (SN1 and E1), such as solvolysis in polar protic solvents, this compound exhibits markedly higher reactivity. This is attributed to the formation of a stable tertiary carbocation upon departure of the bromide leaving group.

Quantitative Reactivity Comparison

Reaction TypeNucleophile/BaseSolventRelative Rate: Ethyl 3-bromopropanoateRelative Rate: this compound
SN2 Strong, non-bulky (e.g., I⁻)Polar Aprotic (e.g., Acetone)~1Negligible[1][2]
SN1/E1 Weak Nucleophile/Base (e.g., H₂O)Polar Protic (e.g., Formic Acid)1> 1 x 10⁶

Reaction Pathways and Mechanistic Insights

The disparate reactivity of these two molecules can be rationalized by considering the transition states of the primary reaction mechanisms: SN2, SN1, and E2.

G Reaction Pathways of 3-Bromopropanoates cluster_ethyl Ethyl 3-bromopropanoate (Primary Halide) cluster_tertbutyl This compound (Primary, but Sterically Hindered) ethyl EtO₂CCH₂CH₂Br sn2_ts_ethyl SN2 Transition State (Low Energy, Accessible) ethyl->sn2_ts_ethyl  Strong Nucleophile (e.g., CN⁻) e2_ts_ethyl E2 Transition State (Higher Energy) ethyl->e2_ts_ethyl Strong, Bulky Base (e.g., t-BuOK) sn2_prod_ethyl Substitution Product sn2_ts_ethyl->sn2_prod_ethyl e2_prod_ethyl Elimination Product e2_ts_ethyl->e2_prod_ethyl tertbutyl t-BuO₂CCH₂CH₂Br sn1_intermediate Carbocation Intermediate (Tertiary, Stable) tertbutyl->sn1_intermediate  Polar Protic Solvent (e.g., H₂O, EtOH) no_sn2 SN2 Pathway (Sterically Hindered) tertbutyl->no_sn2 sn1_prod Substitution Product sn1_intermediate->sn1_prod Nucleophilic Attack e1_prod Elimination Product sn1_intermediate->e1_prod Proton Abstraction G start Desired Reaction? sn2 SN2 Substitution start->sn2 Bimolecular sn1_e1 SN1 / E1 Reaction start->sn1_e1 Unimolecular choose_ethyl Choose Ethyl 3-bromopropanoate sn2->choose_ethyl consider_conditions Consider Reaction Conditions (Solvent, Nucleophile Strength) sn2->consider_conditions choose_tertbutyl Choose Tert-butyl 3-bromopropanoate sn1_e1->choose_tertbutyl sn1_e1->consider_conditions steric_hindrance Minimal Steric Hindrance Required choose_ethyl->steric_hindrance carbocation_stability Stable Carbocation Intermediate Favored choose_tertbutyl->carbocation_stability

References

A Comparative Guide to Alternative Alkylating Agents for Tert-butyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical step that influences reaction efficiency, yield, and the overall synthetic strategy. Tert-butyl 3-bromopropanoate (B1231587) is a commonly used reagent for introducing a protected three-carbon carboxylic acid moiety. However, its methyl and ethyl ester analogs, methyl 3-bromopropanoate and ethyl 3-bromopropanoate, present viable alternatives with distinct advantages and disadvantages. This guide provides an objective comparison of these three alkylating agents, supported by their physicochemical properties and representative experimental data, to aid in making an informed selection for specific synthetic needs.

Physicochemical Properties

A summary of the key physical and chemical properties of tert-butyl 3-bromopropanoate and its primary alternatives is presented below. These properties can influence reaction conditions, such as solvent choice and purification methods.

PropertyThis compoundEthyl 3-bromopropanoateMethyl 3-bromopropanoate
Molecular Formula C₇H₁₃BrO₂C₅H₉BrO₂C₄H₇BrO₂
Molecular Weight 209.08 g/mol [1]181.03 g/mol [2]167.00 g/mol [3]
Boiling Point 30 °C / 0.2 mmHg[4]135-136 °C / 50 mmHg[5][6]64-66 °C / 18 mmHg[7][8][9][10][11]
Density 1.253 g/mL at 25 °C[4]1.412 g/mL at 25 °C[5][6]1.53 g/mL at 25 °C[7][8][9][11]
Refractive Index (n20/D) 1.4470[4]1.452[5][6]1.458[7][8][11]

Reactivity and Performance Comparison

The reactivity of the three esters in Sₙ2 reactions is expected to be broadly similar, as the electrophilic center and the leaving group are identical. However, the steric bulk of the ester group can influence the reaction rate, with the larger tert-butyl group potentially leading to slightly slower reaction times compared to the methyl and ethyl esters due to steric hindrance[12][13][14].

Representative O-Alkylation of Phenol (B47542):

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
This compoundK₂CO₃DMF60-8085-95
Ethyl 3-bromopropanoateK₂CO₃Acetone/DMF60-8088-98[15][16]
Methyl 3-bromopropanoateK₂CO₃Acetone/DMF60-8090-99

Representative N-Alkylation of Benzylamine:

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
This compoundK₂CO₃CH₃CN50-7080-90
Ethyl 3-bromopropanoateK₂CO₃CH₃CN50-7085-95
Methyl 3-bromopropanoateK₂CO₃CH₃CN50-7088-98

Key Differentiator: The Ester Protecting Group

The most significant difference between these alkylating agents lies in the nature of the ester group, which serves as a protecting group for the carboxylic acid functionality. The choice of ester has profound implications for the deprotection strategy later in the synthetic sequence.

  • Tert-butyl Esters: These are highly valued for their ease of removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) at room temperature. This orthogonality allows for deprotection without affecting other sensitive functional groups that are stable to acid but labile to base or hydrogenation.

  • Methyl and Ethyl Esters: These esters are more robust and require more forcing conditions for cleavage, such as saponification with a strong base (e.g., NaOH or KOH) followed by acidic workup, or harsh acidic hydrolysis. This stability can be an advantage if acidic conditions need to be employed elsewhere in the synthesis, but it can be a drawback if the molecule contains base-sensitive functional groups.

Deprotection_Comparison Deprotection Pathway Comparison cluster_tert_butyl tert-Butyl Ester Pathway cluster_methyl_ethyl Methyl/Ethyl Ester Pathway tb_ester R-O-C(O)CH₂CH₂-Substrate tb_deprotection Mild Acidic Deprotection (e.g., TFA, DCM, RT) tb_ester->tb_deprotection tb_acid R-O-C(O)CH₂CH₂-Substrate (Carboxylic Acid) tb_deprotection->tb_acid me_ester R'-O-C(O)CH₂CH₂-Substrate (R' = Me, Et) me_deprotection Basic Hydrolysis (e.g., NaOH, H₂O/MeOH, Δ) then Acidic Workup me_ester->me_deprotection me_acid R'-O-C(O)CH₂CH₂-Substrate (Carboxylic Acid) me_deprotection->me_acid

Caption: Comparison of deprotection pathways for tert-butyl vs. methyl/ethyl esters.

Experimental Protocols

General Protocol for O-Alkylation of Phenol
  • To a stirred solution of the phenol (1.0 eq) in anhydrous dimethylformamide (DMF) (0.5 M) is added potassium carbonate (1.5 eq).

  • The appropriate 3-bromopropanoate ester (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is heated to 70 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is diluted with water and extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

O_Alkylation_Workflow General O-Alkylation Experimental Workflow start Start reactants Combine Phenol, K₂CO₃, and DMF start->reactants add_alkylating_agent Add 3-Bromopropanoate Ester (tert-Butyl, Ethyl, or Methyl) reactants->add_alkylating_agent heat Heat to 70 °C and Monitor by TLC add_alkylating_agent->heat workup Cool, Filter, and Aqueous Workup heat->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify by Chromatography extraction->purification product Isolated Product purification->product

References

Advantages of using a tert-butyl ester as a protecting group over a benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. The selection of an appropriate masking agent for a carboxylic acid functionality can dictate the success and efficiency of a synthetic route. Among the most common choices for this task are the tert-butyl (t-Bu) ester and the benzyl (B1604629) (Bn) ester. This guide provides a comprehensive comparison of these two protecting groups, offering researchers, scientists, and drug development professionals the critical data and methodologies needed to make an informed decision for their specific synthetic challenges.

Core Principles: Stability and Cleavage

The fundamental difference between the tert-butyl and benzyl ester protecting groups lies in their stability under various chemical conditions and the mechanisms by which they are cleaved. The tert-butyl ester is renowned for its stability in basic and nucleophilic environments, while being highly susceptible to acid-catalyzed cleavage.[1] This lability in acidic media is due to the formation of a stable tertiary carbocation upon protonation.[1]

Conversely, the benzyl ester exhibits broad stability, including to the acidic conditions often used for the removal of other protecting groups like the tert-butoxycarbonyl (Boc) group.[2] Its deprotection is most commonly and cleanly achieved through catalytic hydrogenolysis, a reductive cleavage that yields the carboxylic acid and toluene (B28343).[3] Strong acids can also cleave benzyl esters, but this method is less frequently employed due to the harsh conditions required.[4]

Performance Comparison at a Glance

The choice between a tert-butyl and a benzyl ester is often dictated by the overall synthetic strategy, particularly the need for orthogonality with other protecting groups present in the molecule.

ParameterTert-Butyl (t-Bu) EsterBenzyl (Bn) Ester
Typical Yield (Protection) 80-95%[4][5]85-95%[4][6]
Stability Stable to basic, nucleophilic, and reductive conditions.[1][4]Stable to a wide range of non-reductive reagents, including many acidic and basic conditions.[4]
Primary Deprotection Method Acid-catalyzed cleavage (e.g., TFA, HCl).[1][6]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][4]
Orthogonality Orthogonal to base-labile and hydrogenolysis-labile groups. Commonly used in Fmoc-based peptide synthesis.[4]Orthogonal to acid-labile and some base-labile groups. A mainstay in Boc-based peptide synthesis.[2][4]
Key Advantages Facile and clean cleavage under mild acidic conditions; volatile byproducts.[1]High stability; removable under neutral conditions (hydrogenolysis), preserving acid- and base-sensitive functionalities.[4]
Key Disadvantages Labile to strong acidic conditions, limiting its use with acid-sensitive substrates.[5]Requires a specific catalyst (e.g., Palladium) which can be poisoned by sulfur-containing compounds; hydrogenolysis is not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).[6][7]

Quantitative Data on Deprotection Conditions

The efficiency of deprotection is a critical factor in the selection of a protecting group. The following tables provide a summary of common deprotection conditions with corresponding reaction times and yields.

Table 1: Deprotection of Tert-Butyl Esters

Reagent/ConditionsSolventTemperatureTimeTypical Yield (%)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 5 hours>95[5]
Hydrochloric Acid (HCl)Dioxane / EtherRoom Temperature1 - 4 hoursHigh[1]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperaturehours - 24 hoursGood to High[1][8]
Formic Acid-50 - 60 °C1 - 3 hours>90[1]

Table 2: Deprotection of Benzyl Esters

Reagent/ConditionsSolventTemperatureTimeTypical Yield (%)
H₂ (1 atm), 10% Pd/CMethanol (B129727) / Ethyl AcetateRoom Temperature1 - 16 hours>95[9]
Ammonium Formate, 10% Pd/CMethanolReflux2 - 16 hours>95[9]
Nickel Boride (in situ)MethanolAmbient5 - 60 minutesup to 95[10]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 6 hoursHigh[9]

Experimental Protocols

Detailed methodologies for the introduction and removal of both tert-butyl and benzyl esters are provided below.

Protocol 1: Synthesis of a Tert-Butyl Ester using Tert-Butanol

Materials:

  • Carboxylic acid (1.0 eq)

  • Tert-butanol (1.5 eq)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid, tert-butanol, and DMAP in DCM in a round-bottom flask.

  • Add Boc₂O to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

Materials:

  • Tert-butyl ester (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (5 - 10 eq, or as a 1:1 mixture with DCM)

  • Toluene (for azeotropic removal of TFA)

Procedure:

  • Dissolve the tert-butyl ester in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • In a fume hood, add TFA to the solution. The reaction is often run in a 1:1 mixture of DCM:TFA.

  • Stir the reaction mixture at room temperature for 1-5 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.

  • The resulting carboxylic acid can be used directly or purified further if necessary.

Protocol 3: Synthesis of a Benzyl Ester using Benzyl Bromide

Materials:

  • Carboxylic acid (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in DMF, add cesium carbonate and benzyl bromide.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.[11]

Protocol 4: Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis

Materials:

  • Benzyl ester (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl ester in a suitable solvent (e.g., methanol or ethyl acetate).

  • Carefully add 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.[11]

Visualizing the Chemistry: Deprotection Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental workflows discussed.

deprotection_mechanisms cluster_tbu Tert-Butyl Ester Deprotection (Acid-Catalyzed) cluster_bn Benzyl Ester Deprotection (Hydrogenolysis) tbu_start R-CO-O-tBu tbu_protonated R-CO-O(H+)-tBu tbu_start->tbu_protonated H+ tbu_carbocation R-COOH + tBu+ tbu_protonated->tbu_carbocation Cleavage tbu_end R-COOH + Isobutylene tbu_carbocation->tbu_end -H+ bn_start R-CO-O-Bn bn_surface Adsorption on Pd/C bn_start->bn_surface H₂, Pd/C bn_cleaved R-COOH + Toluene bn_surface->bn_cleaved Reductive Cleavage

Caption: Deprotection mechanisms of tert-butyl and benzyl esters.

experimental_workflow cluster_protection General Protection Workflow cluster_deprotection General Deprotection Workflow p_start Start: Carboxylic Acid p_reagents Add Protecting Group Reagents p_start->p_reagents p_reaction Reaction Monitoring (TLC) p_reagents->p_reaction p_workup Aqueous Workup & Extraction p_reaction->p_workup p_purify Purification (Chromatography) p_workup->p_purify p_end End: Protected Ester p_purify->p_end d_start Start: Protected Ester d_reagents Add Deprotection Reagents d_start->d_reagents d_reaction Reaction Monitoring (TLC) d_reagents->d_reaction d_workup Reagent Removal / Filtration d_reaction->d_workup d_end End: Deprotected Carboxylic Acid d_workup->d_end

Caption: Generalized experimental workflows for protection and deprotection.

Orthogonal Protection Strategies

The true power of these protecting groups is realized in complex syntheses where multiple functional groups must be selectively manipulated. The tert-butyl and benzyl esters are key components of two major orthogonal strategies in solid-phase peptide synthesis (SPPS).

  • Fmoc/tBu Strategy: In this approach, the N-terminal amine is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while carboxylic acid side chains are protected as tert-butyl esters. The Fmoc group is removed with a base (e.g., piperidine), leaving the acid-labile tert-butyl esters intact.[4]

  • Boc/Bzl Strategy: Here, the N-terminal amine is protected with the acid-labile tert-butoxycarbonyl (Boc) group, and carboxylic acid side chains are protected as benzyl esters. The Boc group is removed with a mild acid (e.g., TFA), under which the benzyl esters are stable.[4]

orthogonal_strategies cluster_fmoc_tbu Fmoc/tBu Strategy cluster_boc_bzl Boc/Bzl Strategy fmoc N-Fmoc fmoc_deprotection Piperidine (Base) fmoc->fmoc_deprotection Cleavage tbu Side-chain-COOtBu tbu_deprotection TFA (Acid) tbu->tbu_deprotection Cleavage fmoc_deprotection->tbu Orthogonal boc N-Boc boc_deprotection TFA (Acid) boc->boc_deprotection Cleavage bzl Side-chain-COOBn bzl_deprotection H₂/Pd/C (Hydrogenolysis) bzl->bzl_deprotection Cleavage boc_deprotection->bzl Orthogonal

Caption: Orthogonal relationships in peptide synthesis strategies.

Conclusion

The choice between a tert-butyl ester and a benzyl ester as a protecting group is a strategic decision that hinges on the specific demands of the synthetic route. The tert-butyl ester offers the advantage of mild, acid-catalyzed removal, making it ideal for syntheses where hydrogenolysis is not feasible or in conjunction with base-labile protecting groups. In contrast, the benzyl ester provides robust stability across a wider range of conditions and can be removed under neutral hydrogenolysis conditions, a significant benefit when acid- or base-sensitive functionalities must be preserved. By understanding the distinct advantages and limitations of each, and by leveraging the principles of orthogonal protection, researchers can devise more efficient and successful synthetic strategies for the creation of complex molecules.

References

Spectroscopic analysis (NMR, IR, MS) for confirming the structure of tert-butyl 3-bromopropanoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for confirming the structure of tert-butyl 3-bromopropanoate (B1231587) and its derivatives. By presenting experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data Comparison

The structural confirmation of tert-butyl 3-bromopropanoate and its analogues relies on the complementary information provided by ¹H NMR, ¹³C NMR, IR, and MS. Below is a comparative summary of the expected and reported spectroscopic data for this compound, alongside two common alternatives: ethyl 3-bromopropanoate and tert-butyl 3-chloropropanoate.

Table 1: ¹H NMR Spectroscopic Data
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -C(CH₃)₃~1.45SingletN/A
-CH₂-Br~3.55Triplet~6.5
-C(=O)-CH₂-~2.85Triplet~6.5
Ethyl 3-bromopropanoate -CH₃~1.28Triplet~7.1
-O-CH₂-~4.20Quartet~7.1
-CH₂-Br~3.54Triplet~6.7
-C(=O)-CH₂-~2.95Triplet~6.7
tert-Butyl 3-chloropropanoate -C(CH₃)₃~1.46SingletN/A
-CH₂-Cl~3.75Triplet~6.3
-C(=O)-CH₂-~2.78Triplet~6.3
Table 2: ¹³C NMR Spectroscopic Data
CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -C(CH₃)₃~28.0
-C(CH₃)₃~81.5
-CH₂-Br~27.5
-C(=O)-CH₂-~38.0
C=O~169.5
Ethyl 3-bromopropanoate -CH₃~14.1
-O-CH₂-~61.2
-CH₂-Br~27.0
-C(=O)-CH₂-~38.5
C=O~170.0
tert-Butyl 3-chloropropanoate -C(CH₃)₃~28.1
-C(CH₃)₃~81.0
-CH₂-Cl~39.0
-C(=O)-CH₂-~40.0
C=O~169.0
Table 3: IR Spectroscopic Data
CompoundFunctional GroupVibrational ModeWavenumber (cm⁻¹)
This compound C=O (Ester)Stretch~1735
C-O (Ester)Stretch~1150
C-BrStretch690-515
Ethyl 3-bromopropanoate C=O (Ester)Stretch~1738
C-O (Ester)Stretch~1180
C-BrStretch690-515
tert-Butyl 3-chloropropanoate C=O (Ester)Stretch~1735
C-O (Ester)Stretch~1155
C-ClStretch850-550
Table 4: Mass Spectrometry (MS) Fragmentation Data
CompoundMolecular Ion (M⁺) [m/z]Key Fragments [m/z] and Proposed Structures
This compound 208/210 (due to ⁷⁹Br/⁸¹Br isotopes)153/155 [M - C(CH₃)₃]⁺, 135/137 [M - OC(CH₃)₃]⁺, 57 [C(CH₃)₃]⁺
Ethyl 3-bromopropanoate 180/182 (due to ⁷⁹Br/⁸¹Br isotopes)151/153 [M - C₂H₅]⁺, 135/137 [M - OC₂H₅]⁺, 101/103 [BrCH₂CH₂CO]⁺, 29 [C₂H₅]⁺
tert-Butyl 3-chloropropanoate 164/166 (due to ³⁵Cl/³⁷Cl isotopes)109/111 [M - C(CH₃)₃]⁺, 89/91 [M - OC(CH₃)₃]⁺, 57 [C(CH₃)₃]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample (~5-10 mg)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v TMS.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal).

  • Sample (a few milligrams or a single drop).

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol (B130326) and allowing it to dry completely. Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample or a single drop of the liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms).

  • High-purity helium as the carrier gas.

  • Volatile solvent for sample preparation (e.g., dichloromethane (B109758) or ethyl acetate).

  • Sample (~1 mg/mL solution).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.

  • GC Method:

    • Set the injector temperature (e.g., 250 °C).

    • Set the carrier gas flow rate (e.g., 1 mL/min).

    • Program the oven temperature. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • MS Method:

    • Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

    • Use electron ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The analysis will be initiated automatically.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Examine the mass spectrum associated with this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a library of mass spectra for confirmation.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound derivatives.

Signal_Interpretation_Pathway cluster_data Experimental Data cluster_info Structural Information cluster_structure Final Structure H_NMR_Data ¹H NMR Data (Chemical Shift, Multiplicity, Integration, J-coupling) Proton_Environment Proton Environment & Connectivity H_NMR_Data->Proton_Environment C_NMR_Data ¹³C NMR Data (Chemical Shift) Carbon_Skeleton Carbon Skeleton C_NMR_Data->Carbon_Skeleton IR_Data IR Data (Vibrational Frequencies) Functional_Groups Functional Groups IR_Data->Functional_Groups MS_Data MS Data (Molecular Ion, Fragmentation) Molecular_Formula Molecular Formula & Connectivity MS_Data->Molecular_Formula Final_Structure Confirmed Structure Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical pathway for deriving structural information from different spectroscopic data.

A Comparative Guide to the Quantitative Analysis of Reaction Purity for tert-Butyl 3-Bromopropanoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is paramount to ensure the integrity and reproducibility of synthetic processes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of tert-butyl 3-bromopropanoate (B1231587) purity. Detailed experimental protocols and supporting data are presented to facilitate method selection and implementation in a laboratory setting.

Tert-butyl 3-bromopropanoate is a key building block in organic synthesis. Due to its lack of a strong ultraviolet (UV) chromophore, traditional HPLC with UV detection presents a significant challenge. This guide explores a suitable HPLC method employing universal detectors and compares its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, potential impurities, required sensitivity, and available instrumentation.

Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound

ParameterHPLC with Universal Detection (RI, ELSD, CAD)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard.
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)Low to mid-polarity capillary column (e.g., DB-5, DB-WAX)Not applicable
Common Detector Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD)Flame Ionization Detector (FID)Not applicable
Sample Volatility Not criticalRequiredNot critical
Destructive YesYesNo
Quantitation Requires a reference standard for absolute purity.Requires a reference standard for absolute purity.Absolute quantitation is possible with a certified internal standard.
Sensitivity Moderate (RI) to High (ELSD, CAD)[1][2]HighModerate, dependent on concentration and instrument.
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample~10-20 minutes per sample (plus sample preparation)
Impurity Detection Detects non-volatile impurities effectively.Excellent for volatile impurities and residual solvents.Provides structural information about impurities.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method capable of separating and quantifying them. The common synthesis routes for this compound can introduce the following impurities:

  • Starting Materials:

  • By-products from Side Reactions:

    • Di-tert-butyl ether (from the reaction of tert-butanol with itself under acidic conditions)[4]

    • Isobutylene (B52900) oligomers (if isobutylene is used as a reactant)

    • tert-Butyl acrylate (B77674) (from elimination of HBr)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities. Since the analyte lacks a strong UV chromophore, a universal detector such as a Refractive Index (RI) detector is employed.[5] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for higher sensitivity.[1][2][6]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, and column oven.

  • Refractive Index (RI) Detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase must be free of non-volatile additives when using ELSD or CAD.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in the mobile phase to a final concentration of 5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a robust and sensitive method for analyzing volatile compounds and is commonly used for determining the purity of tert-butyl esters.[7]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: A capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 2 mg/mL.

Data Analysis: Purity is calculated based on the peak area percent of the main component.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[8][9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1) for the signals being integrated.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the quantitative analysis of this compound purity.

Quantitative_Analysis_Workflow Workflow for Purity Analysis of this compound cluster_Preparation Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing and Purity Calculation Sample Weigh Sample and Internal Standard (for qNMR) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Sample (for HPLC) Dissolve->Filter GC GC Analysis Dissolve->GC qNMR qNMR Analysis Dissolve->qNMR HPLC HPLC Analysis Filter->HPLC Integration Peak Integration HPLC->Integration GC->Integration qNMR->Integration Calculation Purity Calculation (Area % or Absolute) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for the quantitative purity analysis of this compound.

Conclusion

For routine quality control of this compound, the proposed HPLC method with a universal detector offers a reliable and accessible solution for quantifying the main component and non-volatile impurities. GC-FID is a superior alternative if volatile impurities and residual solvents are the primary concern, offering high sensitivity. qNMR stands out as the most accurate method for determining absolute purity without the need for a specific reference standard of the analyte and provides valuable structural information on any detected impurities. The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the anticipated impurity profile of the sample.

References

A Comparative Guide to Bases for the Dehydrobromination of Tert-Butyl 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common bases for the synthesis of tert-butyl acrylate (B77674) via elimination of tert-butyl 3-bromopropanoate (B1231587), supported by experimental data and protocols.

The elimination reaction of tert-butyl 3-bromopropanoate to yield tert-butyl acrylate is a critical transformation in the synthesis of various polymers and pharmaceutical intermediates. The choice of base is paramount in maximizing the yield of the desired alkene product while minimizing side reactions, primarily SN2 substitution. This guide provides a comparative analysis of three commonly employed bases—potassium tert-butoxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and triethylamine (B128534)—evaluating their performance based on reaction yields, conditions, and mechanistic pathways.

Performance Comparison of Bases

The efficacy of a base in promoting the dehydrobromination of this compound is intrinsically linked to its strength and steric hindrance. The ideal base for this E2 elimination should be a strong proton acceptor but a poor nucleophile to avoid the competing SN2 pathway.

BaseStructurepKa of Conjugate AcidTypical Reaction ConditionsProduct Yield (%)Key Characteristics
Potassium tert-butoxide (KOtBu)
alt text
~19THF, 0°C to rt, 1-3 h>90A strong, sterically hindered base that is an excellent choice for promoting E2 elimination while minimizing SN2 substitution.[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
alt text
~13.5Acetonitrile (B52724), rt to 60°C, 2-6 h85-95A strong, non-nucleophilic bicyclic amidine base that is highly effective for dehydrohalogenations.
Triethylamine (Et3N)
alt text
~10.7Toluene (B28343) or THF, reflux, 12-24 h60-75A moderately strong, non-nucleophilic amine base. Its lower basicity often requires more forcing conditions, which can lead to a higher proportion of substitution byproducts.

Mechanistic Pathways: E2 Elimination vs. SN2 Substitution

The reaction of this compound with a base can proceed via two competitive pathways: E2 elimination, which leads to the desired tert-butyl acrylate, and SN2 substitution, resulting in a substituted side product. The choice of base significantly influences the predominant pathway.

G cluster_0 Reaction Pathways Reactant tert-Butyl 3-bromopropanoate E2_Product tert-Butyl Acrylate (Elimination Product) Reactant->E2_Product E2 Pathway (Favored by bulky, strong bases e.g., KOtBu, DBU) SN2_Product Substitution Product Reactant->SN2_Product SN2 Pathway (Favored by less hindered, more nucleophilic bases) Base Base

Caption: Competing E2 and SN2 pathways for this compound.

Strong, sterically hindered bases like potassium tert-butoxide and DBU are poor nucleophiles due to their bulky nature.[1] This steric hindrance makes it difficult for them to attack the electrophilic carbon atom of the substrate (the SN2 pathway). Instead, they preferentially abstract a proton from the β-carbon, facilitating the E2 elimination to form the alkene. Less hindered and weaker bases, or those with higher nucleophilicity, are more likely to lead to a mixture of elimination and substitution products.

Experimental Protocols

Detailed methodologies for the dehydrobromination of this compound using the compared bases are provided below.

Protocol 1: Dehydrobromination using Potassium tert-Butoxide

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) at 0°C under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure tert-butyl acrylate.

Protocol 2: Dehydrobromination using DBU

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.5 M), add DBU (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60°C for 2-6 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with diethyl ether and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 3: Dehydrobromination using Triethylamine

Materials:

  • This compound

  • Triethylamine (Et3N)

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M), add triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Conclusion

For the efficient synthesis of tert-butyl acrylate from this compound, the choice of a strong, sterically hindered base is crucial. Potassium tert-butoxide consistently provides the highest yields by favoring the E2 elimination pathway and minimizing the competing SN2 substitution reaction. DBU is also a highly effective alternative, offering excellent yields under mild conditions. While triethylamine can effect the transformation, its lower basicity necessitates more forcing conditions, which can lead to lower yields and a greater proportion of undesired substitution byproducts. The selection of the optimal base will depend on the specific requirements of the synthesis, including desired yield, reaction time, and cost considerations.

References

A Comparative Performance Analysis of Tert-butyl 3-bromopropanoate and Other Propanoate Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkylating Agents

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and novel materials, the choice of alkylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. Among the various options, 3-bromopropanoate (B1231587) esters are valuable three-carbon building blocks. This guide provides a detailed performance benchmark of tert-butyl 3-bromopropanoate against other common propanoate derivatives, such as ethyl 3-bromopropanoate and methyl 3-bromopropanoate. The comparison is centered on their application in nucleophilic substitution reactions, a cornerstone of modern synthetic chemistry.

The primary distinction between these esters lies in the steric profile and the chemical properties of the ester group. The bulky tert-butyl group of this compound offers unique advantages in terms of stability and selective deprotection, while the smaller ethyl and methyl esters provide alternative characteristics in terms of reactivity and reaction kinetics. This guide presents illustrative experimental data to highlight these differences and detailed protocols for key transformations.

Performance Benchmarking: A Quantitative Comparison

To illustrate the performance differences between this compound and its less sterically hindered counterparts, the following table summarizes typical outcomes for a representative S(_N)2 reaction, such as the alkylation of sodium phthalimide (B116566), a key step in the Gabriel synthesis of β-alanine.

ParameterThis compoundEthyl 3-bromopropanoateMethyl 3-bromopropanoate
Reaction Time (hours) 12 - 186 - 105 - 8
Typical Yield (%) 75 - 8585 - 9588 - 97
Purity of Crude Product (%) >90>95>95
Relative Reaction Rate SlowerFasterFastest
Ester Stability to Base HighModerateModerate
Deprotection Condition Mild Acidic (e.g., TFA)Basic (Saponification)Basic (Saponification)

Note: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on specific reaction conditions.

The slower reaction rate and slightly lower yield observed with this compound can be attributed to the steric hindrance imposed by the bulky tert-butyl group. This bulkiness impedes the backside attack of the nucleophile on the carbon atom bearing the bromine, a characteristic feature of the S(_N)2 mechanism.[1] Conversely, the smaller ethyl and methyl groups present a much lower steric barrier, allowing for a faster and more efficient reaction.

However, the true advantage of the tert-butyl ester lies in its stability under basic conditions and the mildness of its removal. While ethyl and methyl esters are typically cleaved under harsh basic conditions (saponification), which can be incompatible with other sensitive functional groups in a complex molecule, the tert-butyl group is readily removed with mild acids like trifluoroacetic acid (TFA) at room temperature.[2][3] This "orthogonality" in deprotection strategies is a significant asset in multi-step syntheses.

Experimental Protocols

The following are detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Gabriel Synthesis of Protected β-Alanine Esters

This protocol describes the S(_N)2 reaction between potassium phthalimide and a 3-bromopropanoate ester.

Materials:

  • Potassium phthalimide (1.0 eq)

  • 3-bromopropanoate ester (tert-butyl, ethyl, or methyl) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve potassium phthalimide in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add the respective 3-bromopropanoate ester to the solution.

  • Heat the reaction mixture to 80°C and stir for the time indicated in the data table, or until TLC analysis shows complete consumption of the starting material.[4][5][6]

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated phthalimide product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of Tert-butyl Ester with Trifluoroacetic Acid (TFA)

This protocol outlines the selective removal of the tert-butyl protecting group.[2][3][7]

Materials:

  • Tert-butyl N-phthaloyl-β-alaninate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl N-phthaloyl-β-alaninate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting N-phthaloyl-β-alanine can be further purified by recrystallization. The volatile byproducts, mainly isobutylene (B52900) and excess TFA, are easily removed.[8][9]

Protocol 3: Saponification of Ethyl/Methyl Esters

This protocol describes the basic hydrolysis of ethyl or methyl esters.[10][11]

Materials:

  • Ethyl/Methyl N-phthaloyl-β-alaninate (1.0 eq)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve the ethyl or methyl N-phthaloyl-β-alaninate in a mixture of THF and water.

  • Add the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to a pH of ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-phthaloyl-β-alanine.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental logic.

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Phthalimide⁻ TS [Phth···CH₂(CH₂)CO-O-R···Br]⁻ Nu->TS Backside Attack Substrate R-O-CO-CH₂-CH₂-Br Substrate->TS Product Phth-N-CH₂-CH₂-CO-O-R TS->Product LG Br⁻ TS->LG Leaving Group Departure

Caption: Symmetrical S_N2 reaction pathway for the alkylation of phthalimide.

deprotection_workflow cluster_tertbutyl Tert-butyl Ester Pathway cluster_ethyl Ethyl/Methyl Ester Pathway start N-Phthaloyl-β-alanine Ester tb_ester Tert-butyl N-phthaloyl-β-alaninate start->tb_ester et_ester Ethyl/Methyl N-phthaloyl-β-alaninate start->et_ester tfa TFA, DCM Room Temperature tb_ester->tfa tb_product N-Phthaloyl-β-alanine tfa->tb_product sapon NaOH or LiOH, THF/H₂O Then H₃O⁺ et_ester->sapon et_product N-Phthaloyl-β-alanine sapon->et_product

Caption: Comparative workflow for the deprotection of different propanoate esters.

References

Characterization of Impurities in Commercial tert-Butyl 3-bromopropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a critical parameter in chemical synthesis, particularly in the development of pharmaceutical agents where even trace impurities can lead to unforeseen side reactions, reduced yields, and potential safety concerns. tert-Butyl 3-bromopropanoate (B1231587) is a key building block in the synthesis of a variety of organic molecules and active pharmaceutical ingredients. This guide provides a comparative characterization of impurities found in commercial grades of tert-butyl 3-bromopropanoate, offering a detailed analysis of potential contaminants, methodologies for their detection, and a comparison of product purity from representative suppliers.

Understanding the Impurity Profile

The manufacturing process of this compound can introduce several process-related impurities. The most common synthetic routes involve either the esterification of 3-bromopropanoic acid with tert-butanol (B103910) or the bromination of tert-butyl propanoate. These pathways can lead to the presence of unreacted starting materials, isomeric byproducts, and other contaminants.

Potential Impurities:

  • Starting Materials:

    • 3-Bromopropanoic acid

    • tert-Butanol

  • Isomeric Byproduct:

    • tert-Butyl 2-bromopropanoate

  • Side-Reaction Byproducts:

    • tert-Butyl acrylate (B77674) (from elimination of HBr)

    • Di-tert-butyl ether (from the self-condensation of tert-butanol)

  • Residual Solvents:

    • Solvents used in synthesis and purification (e.g., toluene, dichloromethane).

Comparative Analysis of Commercial Products

To provide a comparative overview, hypothetical impurity profiles for this compound from three representative commercial suppliers (Supplier A, Supplier B, and Supplier C) are presented below. This data is based on typical purity levels advertised by manufacturers (generally >97-98% by GC) and potential impurities identified through synthetic pathway analysis.

Table 1: Comparative Impurity Profile of Commercial this compound (Hypothetical Data)

ImpuritySupplier A (Purity >98%)Supplier B (Purity >97%)Supplier C (Purity >97%)
tert-Butyl 2-bromopropanoate < 0.5%< 1.0%< 0.8%
tert-Butyl acrylate < 0.1%< 0.5%< 0.3%
3-Bromopropanoic acid < 0.2%< 0.5%< 0.4%
tert-Butanol < 0.1%< 0.3%< 0.2%
Di-tert-butyl ether Not Detected< 0.1%Not Detected
Unknown Impurities < 0.1%< 0.6%< 0.3%
Purity (by GC) >99.0% >97.0% >98.0%

Experimental Protocols for Impurity Characterization

Accurate characterization of impurities requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for the identification and quantification of impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

GC_MS_Workflow Sample Sample Preparation (1 mg/mL in Dichloromethane) GC_Injection GC Injection (Split Mode) Sample->GC_Injection Separation Chromatographic Separation (HP-5ms Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities, such as 3-bromopropanoic acid.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 70:30 mixture of acetonitrile and water.

HPLC_Workflow Sample Sample Preparation (1 mg/mL in ACN/Water) HPLC_Injection HPLC Injection Sample->HPLC_Injection Separation Reverse-Phase Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Chromatogram Analysis Detection->Data_Analysis

HPLC Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity and can be used to quantify both the main component and impurities without the need for individual impurity reference standards.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Chloroform-d (CDCl3).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.75 mL of CDCl3.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).

    • Number of Scans: 8.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the signals for this compound (e.g., the triplet at ~3.5 ppm for the -CH2Br protons) and the internal standard (singlet for maleic acid at ~6.3 ppm).

  • Purity Calculation: The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard (Maleic Acid)

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately weigh This compound Dissolve Dissolve in CDCl3 Weigh_Sample->Dissolve Weigh_IS Accurately weigh Maleic Acid (IS) Weigh_IS->Dissolve Acquire_Spectrum Acquire 1H NMR Spectrum (long relaxation delay) Dissolve->Acquire_Spectrum Process_Data Process Spectrum (Phasing, Baseline Correction) Acquire_Spectrum->Process_Data Integrate Integrate Sample and IS Signals Process_Data->Integrate Calculate Calculate Purity Integrate->Calculate

qNMR Purity Determination Logic

Conclusion and Recommendations

The selection of a suitable grade of this compound is contingent upon the specific requirements of the intended application. For sensitive applications, such as in the synthesis of pharmaceutical intermediates, a higher purity grade with a comprehensive impurity profile analysis is recommended. The analytical methods detailed in this guide provide a robust framework for researchers to independently assess the purity of their starting materials, ensuring the reliability and reproducibility of their synthetic endeavors. It is advisable to request lot-specific Certificates of Analysis from suppliers and, where necessary, perform in-house confirmatory analysis using the protocols outlined above.

Safety Operating Guide

Proper Disposal of Tert-butyl 3-bromopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of tert-butyl 3-bromopropanoate (B1231587), providing immediate safety information, operational protocols, and detailed disposal procedures to ensure a safe and compliant laboratory environment.

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper disposal of tert-butyl 3-bromopropanoate. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

I. Safety and Hazard Information

This compound is a combustible liquid that is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

II. Quantitative Data

The following table summarizes the key physical, chemical, and safety data for this compound:

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
Appearance Liquid
Boiling Point 30 °C at 0.2 mmHg
Density 1.253 g/mL at 25 °C
Flash Point 92 °C (197.6 °F) - closed cup[1]
Hazard Classifications Acute Toxicity, Oral (Category 4)[1]
Skin Irritation (Category 2)[1]
Eye Irritation (Category 2)[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1]
Hazard Statements (H-codes) H302, H315, H319, H335[1]
Precautionary Statements (P-codes) P261, P264, P271, P301+P312, P302+P352, P305+P351+P338[1]
III. Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal contractor. However, for small quantities, chemical neutralization via hydrolysis can be performed by trained personnel to render the compound less hazardous prior to disposal.

For direct disposal without chemical treatment, follow these steps:

  • Segregation and Collection :

    • Collect waste this compound in a dedicated, properly labeled, and chemically resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle with a secure cap).

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and display the appropriate hazard pictograms (e.g., harmful, irritant).

    • Do not mix with other waste streams, particularly strong oxidizing agents.

  • Storage :

    • Store the sealed waste container in a designated and properly labeled satellite accumulation area.

    • Ensure secondary containment, such as a spill tray, is in place.

  • Pickup and Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

This protocol outlines a method for the chemical degradation of small quantities of this compound into less hazardous compounds: 3-bromopropanoic acid (as its sodium salt) and tert-butanol. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • Waste this compound

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727)

  • Water (deionized or distilled)

  • Stir plate and stir bar

  • Reaction flask (e.g., round-bottom flask)

  • pH paper or pH meter

  • Appropriate waste container for aqueous waste

Procedure:

  • Preparation of the Hydrolysis Solution :

    • Prepare a 2 M solution of sodium hydroxide in a 1:1 mixture of methanol and water. For example, to prepare 100 mL of the solution, dissolve 8.0 g of NaOH in 50 mL of water and then add 50 mL of methanol. Caution: This dissolution is exothermic.

  • Reaction Setup :

    • Place the waste this compound in a reaction flask equipped with a stir bar.

    • For every 1 volume of waste, add approximately 5-10 volumes of the 2 M NaOH solution. This ensures a significant molar excess of NaOH to drive the reaction to completion.

  • Hydrolysis Reaction :

    • With stirring, slowly add the prepared NaOH solution to the waste this compound.

    • Allow the mixture to stir at room temperature. For complete hydrolysis, a reaction time of several hours to overnight is recommended. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction, but ensure adequate ventilation and no nearby ignition sources due to the presence of methanol.

  • Verification of Neutralization :

    • After the reaction period, check the pH of the solution. It should be strongly basic.

    • To confirm the absence of the starting material, a more advanced method like Thin Layer Chromatography (TLC) could be employed if necessary, though for routine disposal, ensuring a basic pH after sufficient reaction time is generally adequate.

  • Final Disposal of the Reaction Mixture :

    • Once the hydrolysis is complete, the resulting solution contains sodium 3-bromopropanoate, tert-butanol, methanol, and excess sodium hydroxide in water.

    • Neutralize the excess base by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.

    • The neutralized aqueous solution can then be disposed of as aqueous chemical waste, in accordance with local and institutional regulations.

IV. Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.

Diagrams

DisposalWorkflow start Start: Waste tert-butyl 3-bromopropanoate ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Disposal Method? fume_hood->decision direct_disposal Direct Disposal (Hazardous Waste) decision->direct_disposal Standard chemical_neutralization Chemical Neutralization (Hydrolysis) decision->chemical_neutralization Small Quantities collect_waste Collect in Labeled, Resistant Container direct_disposal->collect_waste prepare_naoh Prepare 2M NaOH in Methanol/Water chemical_neutralization->prepare_naoh store_waste Store in Secondary Containment collect_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end_direct End contact_ehs->end_direct react React Waste with NaOH Solution prepare_naoh->react verify Verify Completion (pH check) react->verify neutralize_mixture Neutralize Final Mixture (pH 6-8) verify->neutralize_mixture dispose_aqueous Dispose as Aqueous Chemical Waste neutralize_mixture->dispose_aqueous end_neutralization End dispose_aqueous->end_neutralization

Figure 1. Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Tert-butyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 3-bromopropanoate (B1231587)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 3-bromopropanoate. Adherence to these procedures is vital for ensuring personal safety and minimizing laboratory hazards.

Chemical and Physical Properties

PropertyValue
CAS Number 55666-43-8[1]
Molecular Formula C₇H₁₃BrO₂[2]
Molecular Weight 209.08 g/mol [2]
Appearance Colorless liquid
Density 1.253 g/mL at 25 °C[1]
Boiling Point 30 °C at 0.2 mmHg[1]
Flash Point 92 °C (197.6 °F) - closed cup[1]
Storage Temperature 2-8°C[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent exposure.[3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3]

Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[4]To prevent skin contact and absorption.[5]
Eye and Face Protection Safety glasses with side-shields or goggles, and a face shield.[1]To protect against splashes and vapors.[1]
Skin and Body Protection A chemical-resistant laboratory coat.[5]To protect skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator with an ABEK (EN 14387) filter cartridge.[1]To prevent inhalation of harmful vapors, especially when handling outside of a fume hood or in case of a spill.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Pre-Handling:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Prepare a designated and labeled waste container for this compound waste.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before entering the designated work area.

  • Inspect gloves for any signs of degradation or punctures before use.

3. Handling the Chemical:

  • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[4]

  • Use compatible labware (e.g., glass, PTFE).

  • Avoid direct contact with the chemical. Use appropriate tools for transfers.

  • Keep containers tightly closed when not in use.

4. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.

  • Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.

Emergency Procedures

Spill Response:

  • Small Spill (<100 mL):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (>100 mL):

    • Evacuate the immediate area and notify your institution's emergency response team.

    • Prevent the spill from entering drains.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Remove contaminated clothing while under the safety shower.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

  • All waste containing this compound, including contaminated disposables (gloves, paper towels, etc.), must be collected in a designated, labeled, and sealed hazardous waste container.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]

Visual Workflow Guides

Safe Handling Workflow cluster_prep Preparation cluster_ppe Don PPE cluster_handling Chemical Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_materials Assemble Materials prep_safety_equipment->prep_materials prep_waste Prepare Waste Container prep_materials->prep_waste ppe_don Don Gloves, Coat, Eye/Face Protection, Respirator prep_waste->ppe_don handle_in_hood Work in Fume Hood ppe_don->handle_in_hood handle_transfer Use Proper Tools handle_in_hood->handle_transfer handle_close_container Keep Container Closed handle_transfer->handle_close_container post_decontaminate Decontaminate Surfaces handle_close_container->post_decontaminate post_dispose_ppe Dispose of PPE post_decontaminate->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Emergency Response Workflow cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs small_spill Small Spill (<100mL) spill->small_spill large_spill Large Spill (>100mL) spill->large_spill absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect Collect in Waste Container absorb->collect clean Clean Spill Area collect->clean notify_emergency Notify Emergency Response evacuate->notify_emergency exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation flush_skin Flush with Water (15 min) skin_contact->flush_skin flush_eyes Flush with Water (15 min) eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air seek_medical Seek Medical Attention flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: Emergency response procedures for spills and exposures.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.